Sceptrin dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25BrN10O2 |
|---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
N-[[2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H25BrN10O2/c23-10-4-14(27-5-10)20(35)29-7-12-11(6-28-19(34)13-2-1-3-26-13)17(15-8-30-21(24)32-15)18(12)16-9-31-22(25)33-16/h1-5,8-9,11-12,17-18,26-27H,6-7H2,(H,28,34)(H,29,35)(H3,24,30,32)(H3,25,31,33) |
InChI Key |
OHXDZYOSEDUXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
Origin of Product |
United States |
Foundational & Exploratory
Sceptrin dihydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and biological activities of Sceptrin dihydrochloride, a marine-derived alkaloid with significant therapeutic potential.
Chemical Structure and Properties
Sceptrin is a dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum. Its unique structure features a central cyclobutane ring. The dihydrochloride salt is the form commonly used in research.
Chemical Structure of this compound:
Caption: 2D representation of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 79703-25-6 | |
| Molecular Formula | C22H24Br2N10O2 • 2HCl | |
| Molecular Weight | 693.23 g/mol | |
| Purity | ≥97% (HPLC) | |
| Appearance | Amorphous powder | |
| Solubility | Soluble in DMSO or ethanol | |
| Storage | Store at -20°C for long-term stability. Protect from light. | |
| IUPAC Name | N,N′-{[(1R,2R,3S,4S)-3,4-Bis(2-amino-1H-imidazol-4-yl)cyclobutane-1,2-diyl]bis(methylene)}bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride |
Biological Activities and Mechanism of Action
Sceptrin exhibits a broad range of biological activities, making it a compound of significant interest for drug development.
2.1. Antibacterial and Antifungal Activity
Sceptrin is effective against both Gram-positive and Gram-negative bacteria. At its minimum inhibitory concentration (MIC), it has a bacteriostatic effect on Escherichia coli, while at higher concentrations, it becomes bactericidal. It has also been reported to have antifungal properties.
The primary antibacterial mechanism of Sceptrin involves the disruption of the cell membrane. This leads to the release of potassium ions from the bacterial cell. It is proposed that damage to the cell membrane is the initial event, which is then followed by effects on the cell wall, such as the stimulation of peptidoglycan turnover.
Caption: Proposed antibacterial mechanism of S
An In-depth Technical Guide to Sceptrin Dihydrochloride (CAS: 79703-25-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceptrin is a dimeric bromopyrrole alkaloid originally isolated from marine sponges of the genus Agelas. As a natural product, it has garnered significant interest within the scientific community due to its diverse biological activities, including antibiotic, anti-muscarinic, and cell motility inhibitory properties. This guide provides a comprehensive overview of the technical information available for Sceptrin dihydrochloride, with a focus on its chemical properties, biological functions, and the experimental methodologies used to characterize it.
Chemical and Physical Properties
This compound is a complex molecule with a distinct chemical structure. The quantitative data available for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 79703-25-6 | [AdipoGen, SCBT] |
| Molecular Formula | C₂₂H₂₄Br₂N₁₀O₂ · 2HCl | [AdipoGen, SCBT] |
| Molecular Weight | 693.23 g/mol | [SCBT] |
| Appearance | Amorphous powder | [AdipoGen] |
| Purity | ≥97% (HPLC) | [AdipoGen, SCBT] |
| Solubility | Soluble in DMSO or ethanol | [AdipoGen] |
| Storage | Store at -20°C, protected from light. Stable for at least 2 years. | [AdipoGen] |
Biological Activity and Mechanism of Action
Sceptrin exhibits a range of biological activities, making it a molecule of interest for further investigation and potential therapeutic development.
Antibiotic Activity
Sceptrin demonstrates broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria.[1] At its minimum inhibitory concentration (MIC), it has a bacteriostatic effect on exponentially growing Escherichia coli, causing the formation of cell chains.[2] At concentrations higher than the MIC, it becomes bactericidal, leading to the formation of spheroplasts and inhibiting the incorporation of radiolabeled precursors for DNA, RNA, and protein synthesis.[2]
The primary antibacterial mechanism of action involves the binding of Sceptrin to MreB, a bacterial protein homologous to eukaryotic actin.[1] This interaction disrupts the bacterial cell wall synthesis machinery.
Note: Specific MIC values for Sceptrin against a broad range of bacterial species are not consistently reported in the available literature.
Cell Motility Inhibition
Sceptrin is a potent inhibitor of cell motility in various cancer cell lines, including HeLa, MDA-MB-231, and A549.[3][4] It impairs both random and factor-induced cell migration by targeting a central process in the cell motility machinery.[3] This inhibitory effect is, at least in part, due to its ability to inhibit cell contractility.[3] Sceptrin has been shown to be non-toxic at concentrations double the amount required for its maximal inhibitory effect on cell motility.[3]
The mechanism underlying its anti-motility effect is its direct binding to monomeric actin, which disrupts the polymerization of actin into microfilaments.[1] These microfilaments are essential for the dynamic cellular processes required for cell movement.
Note: Specific IC₅₀ values for cell motility inhibition in different cancer cell lines are not consistently available in the reviewed literature.
Anti-muscarinic Activity
Sceptrin acts as a competitive inhibitor of muscarinic acetylcholine receptors (mAChRs).[1][5] In competition experiments with ³H-QNB, Sceptrin showed a higher potency for these receptors compared to other related compounds like oroidin and dibromosceptrin.[5] Scatchard analysis has confirmed its competitive binding nature.[5]
Signaling Pathways
Bacterial Cytoskeleton Signaling
In bacteria, Sceptrin directly targets the MreB protein, a key component of the prokaryotic cytoskeleton. The binding of Sceptrin to MreB disrupts its function in maintaining cell shape and guiding cell wall synthesis.
References
- 1. Actin polymerisation assay [wwwuser.gwdguser.de]
- 2. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. content.abcam.com [content.abcam.com]
What is the molecular weight of Sceptrin dihydrochloride?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sceptrin dihydrochloride, a marine natural product with significant biological activities. The document covers its chemical properties, mechanism of action, and relevant experimental methodologies, presenting quantitative data in a structured format and illustrating key pathways and workflows using logical diagrams.
Chemical and Physical Properties
Sceptrin is a dimeric pyrrole-imidazole alkaloid first isolated from marine sponges of the genus Agelas.[1][2][3] The dihydrochloride salt is a commonly used form for research purposes.
Data Presentation: Molecular Profile of this compound
| Property | Value | Source |
| Molecular Formula | C22H24Br2N10O2 · 2HCl | [4][5] |
| Molecular Weight | 693.23 g/mol | [4][5] |
| CAS Number | 79703-25-6 | [4][5] |
| Appearance | Amorphous powder | [6] |
| Purity | ≥97% | [4][6] |
| Solubility | Soluble in DMSO or ethanol | [6] |
Mechanism of Action
Sceptrin exhibits a range of biological activities, primarily investigated for its antimicrobial and anti-cancer properties. Its mechanisms of action are multifaceted, targeting fundamental cellular processes.
2.1. Antimicrobial Activity
Sceptrin demonstrates both bacteriostatic and bactericidal effects, depending on the concentration.[1][2]
-
At Minimum Inhibitory Concentration (MIC): Sceptrin acts as a bacteriostatic agent against Escherichia coli, causing the formation of cell chains.[1][2] At this concentration, it slightly inhibits RNA synthesis, while DNA, protein, and cell wall synthesis remain largely unaffected.[1][2]
-
Above MIC: It becomes bactericidal, inhibiting the synthesis of all major macromolecules (DNA, RNA, protein) and inducing the formation of unusual spheroplasts.[1][2]
The primary antimicrobial target is believed to be the cell membrane .[2] Sceptrin disrupts the cell membranes of both prokaryotic and eukaryotic cells, leading to a release of potassium ions.[1][2] This membrane damage is thought to be the initial event, which then triggers secondary effects on the cell wall, such as stimulating peptidoglycan turnover.[1][2] In bacteria, Sceptrin has been shown to bind to MreB , the bacterial equivalent of actin, leading to the disruption of the cell wall.[6][7]
2.2. Anti-motility and Anti-cancer Activity
Sceptrin has been identified as an inhibitor of cell motility in various cancer cell lines, a key factor in cancer metastasis.[8]
-
It impairs both random and factor-induced cell migration, suggesting it targets a central component of the cell motility machinery.[8]
-
The inhibitory effect is, at least in part, due to its ability to inhibit cell contractility.[8]
-
Sceptrin has been found to bind to monomeric actin , which likely disrupts the polymerization of actin into microfilaments necessary for cellular mechanical processes like motility.[6][8][9]
The compound shows no toxicity at concentrations double the amount required for its maximal inhibitory effect on cell motility.[8]
Experimental Protocols
The total synthesis of Sceptrin has been achieved, enabling further research into its biological activities.[10][11][12][13] Below are representative methodologies for key experiments cited in the literature.
3.1. Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of Sceptrin against a bacterial strain (e.g., E. coli).
-
Methodology: A broth microdilution method is typically employed.
-
A two-fold serial dilution of this compound is prepared in a suitable culture medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Positive (bacteria only) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of Sceptrin that completely inhibits visible bacterial growth.
-
3.2. Cell Motility Assay (Wound Healing Assay)
-
Objective: To assess the effect of Sceptrin on cancer cell migration.
-
Methodology:
-
Cancer cells (e.g., MDA-MB-231 breast cancer cells) are seeded in a culture plate and grown to confluence.
-
A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.
-
The cells are washed to remove debris and then incubated with a medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
The wound area is imaged at different time points (e.g., 0, 12, 24 hours).
-
The rate of wound closure is quantified using image analysis software to determine the extent of cell migration into the empty space.
-
3.3. Total Synthesis of (±)-Sceptrin
A notable four-step synthesis has been reported, which involves the photochemical intermolecular [2 + 2] dimerization of a hymenidin surrogate.[11][12][13]
-
Step 1: Preparation of a hymenidin surrogate (monomer).
-
Step 2: Photochemical [2 + 2] dimerization using blue LEDs in the presence of an iridium photocatalyst to form the cyclobutane core.[10][11]
-
Step 3: Installation of the bromopyrrole groups.
-
Step 4: Deprotection to yield the final Sceptrin product.
This synthetic route allows for the production of Sceptrin in gram quantities, facilitating further biological and preclinical studies.[8]
Conclusion
This compound is a potent marine-derived compound with well-documented antimicrobial and anti-motility activities. Its mechanisms of action, involving the disruption of the cell membrane and actin cytoskeleton, make it an attractive lead molecule for the development of new therapeutics. The successful total synthesis of Sceptrin provides a reliable source for further investigation and development. This guide has summarized the key technical aspects of this compound to aid researchers and professionals in the field of drug discovery.
References
- 1. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. SCEPTRIN | 79703-25-6 [chemicalbook.com]
- 6. adipogen.com [adipogen.com]
- 7. Xenobe Research Institute [xenobe.org]
- 8. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Total Synthesis of (±)-Sceptrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total Synthesis of (±)-Sceptrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Characterization of Sceptrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sceptrin, a unique dimeric pyrrole-imidazole alkaloid, has captivated chemists and biologists since its discovery. Isolated from marine sponges, this natural product exhibits a remarkable range of biological activities, including antimicrobial, antiviral, and potent anti-cancer properties. This in-depth technical guide provides a comprehensive overview of the history of sceptrin, from its initial discovery and structure elucidation to the detailed characterization of its multifaceted biological activities. This document outlines the key experimental protocols, presents quantitative data in a structured format, and visualizes the known signaling pathways affected by this intriguing molecule, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
Sceptrin was first isolated in 1981 by Faulkner and Clardy from the marine sponge Agelas sceptrum collected in the Caribbean. The structure of this novel metabolite was determined through a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis.
Isolation Protocol
The original isolation of sceptrin from Agelas sceptrum followed a multi-step extraction and purification process, as detailed by Walker et al. in their seminal 1981 publication.
Experimental Protocol: Isolation of Sceptrin
-
Extraction: The sponge tissue was initially extracted with ethanol. The resulting extract was then partitioned between ethyl acetate and water.
-
Chromatography: The aqueous phase, containing the polar metabolites, was subjected to a series of chromatographic separations. This included gel filtration chromatography followed by high-performance liquid chromatography (HPLC) to yield pure sceptrin.
Structural Characterization
The molecular structure of sceptrin was elucidated using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The final stereochemistry was unequivocally confirmed by single-crystal X-ray crystallography. Sceptrin is a dimeric molecule formed from two debromooroidin units linked by a cyclobutane ring.
Biological Activities and Mechanism of Action
Sceptrin has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development. Its mechanisms of action are multifaceted, targeting fundamental cellular processes in both prokaryotic and eukaryotic cells.
Antimicrobial Activity
Sceptrin exhibits significant activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. Its primary mechanism of antimicrobial action involves the disruption of the cell membrane.
Table 1: Minimum Inhibitory Concentrations (MICs) of Sceptrin against various microorganisms.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 8 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 16 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution: Sceptrin is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of sceptrin that completely inhibits visible microbial growth.
Anticancer Activity: Inhibition of Cell Motility
Recent studies have highlighted the potent anti-cancer properties of sceptrin, particularly its ability to inhibit cancer cell motility, a critical process in tumor metastasis. Sceptrin has been shown to be effective against various cancer cell lines without exhibiting significant cytotoxicity at concentrations that inhibit motility.[1][2][3]
Table 2: IC50 values of Sceptrin for inhibition of cell motility in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~20 |
| MDA-MB-231 | Breast Cancer | ~25 |
| A549 | Lung Cancer | ~30 |
Experimental Protocol: Cell Motility Assay (Wound Healing Assay)
-
Cell Culture: Cancer cells are grown to confluence in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then treated with various concentrations of sceptrin.
-
Imaging: The wound area is imaged at different time points (e.g., 0, 12, and 24 hours) using a microscope.
-
Analysis: The rate of wound closure is quantified to determine the effect of sceptrin on cell migration.
Mechanism of Action in Cancer Cells: Targeting the Actin Cytoskeleton
The primary mechanism by which sceptrin inhibits cancer cell motility is through its direct interaction with the actin cytoskeleton.[1][2][3] Specifically, sceptrin has been shown to bind to monomeric actin (G-actin), which in turn disrupts the dynamic process of actin polymerization and depolymerization that is essential for cell movement and contractility.[1][3]
Experimental Protocol: Actin Co-sedimentation Assay
-
Actin Polymerization: Monomeric actin (G-actin) is induced to polymerize into filamentous actin (F-actin) in the presence of a polymerization buffer.
-
Incubation with Sceptrin: The pre-formed F-actin is incubated with varying concentrations of sceptrin.
-
Ultracentrifugation: The mixture is subjected to high-speed ultracentrifugation to pellet the F-actin and any associated proteins.
-
Analysis: The supernatant (containing unbound proteins and G-actin) and the pellet (containing F-actin and bound proteins) are analyzed by SDS-PAGE. The amount of sceptrin in the pellet is quantified to determine its binding affinity to F-actin.
Experimental Protocol: Cell Contractility Assay (Collagen Gel Contraction Assay)
-
Cell Embedding: Cancer cells are embedded within a three-dimensional collagen gel matrix.
-
Treatment: The collagen gels are treated with different concentrations of sceptrin.
-
Measurement of Contraction: The ability of the cells to contract the collagen gel is monitored over time by measuring the change in the diameter of the gel. A reduction in gel size indicates cell contractility.
Signaling Pathways
The interaction of sceptrin with monomeric actin has significant downstream consequences on the signaling pathways that regulate cell motility. While the precise cascade is still under investigation, it is hypothesized that by sequestering G-actin, sceptrin disrupts the normal functioning of the Rho family of small GTPases (Rho, Rac, and Cdc42), which are master regulators of the actin cytoskeleton.
// Nodes Sceptrin [label="Sceptrin", fillcolor="#FBBC05"]; G_actin [label="Monomeric Actin (G-actin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Actin_Polymerization [label="Actin Polymerization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F_actin [label="Filamentous Actin (F-actin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rho_GTPases [label="Rho GTPases\n(Rho, Rac, Cdc42)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream_Effectors [label="Downstream Effectors\n(e.g., ROCK, WASp)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Motility [label="Cell Motility &\nContractility", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sceptrin -> G_actin [label="Binds to", color="#EA4335"]; G_actin -> Actin_Polymerization [label="Inhibits", color="#EA4335"]; Actin_Polymerization -> F_actin; Rho_GTPases -> Actin_Polymerization [label="Regulates"]; F_actin -> Cell_Motility [label="Drives"]; Rho_GTPases -> Downstream_Effectors; Downstream_Effectors -> Cell_Motility [label="Regulates"];
// Invisible edges for layout {rank=same; Sceptrin; Rho_GTPases} {rank=same; G_actin; Downstream_Effectors} } .dot Caption: Proposed signaling pathway of sceptrin's anti-motility effect.
// Nodes Sponge [label="Agelas sceptrum\n(Marine Sponge)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Ethanol Extraction &\nSolvent Partitioning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatography [label="Chromatographic\nPurification (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_Sceptrin [label="Pure Sceptrin", shape=ellipse, fillcolor="#FBBC05"]; Spectroscopy [label="Spectroscopic Analysis\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Xray [label="Single-Crystal\nX-ray Diffraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structure [label="Structure Elucidation", shape=diamond, fillcolor="#FBBC05"];
// Edges Sponge -> Extraction; Extraction -> Chromatography; Chromatography -> Pure_Sceptrin; Pure_Sceptrin -> Spectroscopy; Pure_Sceptrin -> Xray; Spectroscopy -> Structure; Xray -> Structure; } .dot Caption: Workflow for the discovery and structure elucidation of sceptrin.
Conclusion
Sceptrin stands as a testament to the rich chemical diversity found in marine organisms and their potential as a source of novel therapeutic agents. Its unique dimeric structure and potent biological activities, particularly its ability to inhibit cancer cell motility by targeting the actin cytoskeleton, make it a compelling lead compound for further drug development. This technical guide provides a foundational resource for researchers aiming to build upon the wealth of knowledge surrounding this fascinating natural product, from its initial discovery to its complex mechanism of action. Further investigation into the precise signaling pathways modulated by sceptrin will undoubtedly open new avenues for the development of targeted anti-cancer therapies.
References
- 1. sceptrin-a-marine-natural-compound-inhibits-cell-motility-in-a-variety-of-cancer-cell-lines - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Sceptrin Dihydrochloride: A Comprehensive Technical Review for Drug Development Professionals
An in-depth analysis of the marine-derived compound sceptrin dihydrochloride, detailing its mechanism of action, antimicrobial and anti-cancer properties, and relevant experimental protocols.
Introduction
This compound, a dimeric bromopyrrole alkaloid originally isolated from marine sponges of the Agelas genus, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for pharmaceutical applications. Sceptrin is a symmetrical dimer of debromooroidin.
Physicochemical Properties
Sceptrin is often supplied as its dihydrochloride salt to improve its solubility and stability. It is soluble in dimethyl sulfoxide (DMSO) and ethanol.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological effects, most notably antimicrobial and anti-cancer cell motility activities. These activities stem from its interaction with key cellular components in both prokaryotic and eukaryotic cells.
Antimicrobial Activity
Sceptrin has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. Its primary antibacterial mechanism involves the disruption of the bacterial cell wall.[1]
Mechanism of Action: Sceptrin binds to MreB, a bacterial protein that is a homolog of eukaryotic actin. MreB is essential for maintaining cell shape and scaffolding the enzymatic machinery required for peptidoglycan synthesis. By binding to MreB, sceptrin interferes with the proper formation of the bacterial cell wall, leading to cell shape defects and, at higher concentrations, cell lysis. At its minimum inhibitory concentration (MIC), sceptrin has a bacteriostatic effect on exponentially growing Escherichia coli, causing the formation of cell chains. At concentrations above the MIC, it becomes bactericidal, inhibiting the incorporation of essential precursors into DNA, protein, and the cell wall, and inducing the formation of spheroplasts.[2] Studies have also shown that sceptrin can disrupt prokaryotic cell membranes, as evidenced by the release of potassium ions from E. coli.[2]
Anti-cancer Cell Motility
A significant area of research has focused on sceptrin's ability to inhibit the motility of various cancer cell lines, a critical factor in cancer metastasis.[3][4]
Mechanism of Action: The inhibitory effect of sceptrin on cancer cell motility is attributed to its interaction with the actin cytoskeleton. Sceptrin has been found to bind to monomeric actin, thereby disrupting the polymerization of actin filaments.[3] This disruption of actin dynamics interferes with the cell's ability to contract, a fundamental process in cell movement.[3][5] This effect on cell contractility has been observed in multiple cancer cell lines, including those from cervical, breast, and lung cancers.[4]
Quantitative Data
A review of the current literature reveals the following quantitative data on the biological activity of sceptrin.
| Biological Activity | Assay | Organism/Cell Line | Metric | Value | Reference |
| Anti-cancer Cell Motility | Cell Motility Assay | Not Specified | IC50 | 15 µM | [6] |
| Antibacterial | Microdilution Assay | Escherichia coli | MIC | 62.5 µM | [7] |
| Antibacterial | Microdilution Assay | Staphylococcus aureus | MIC | 62.5 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of sceptrin's biological activities.
Cell Motility Assay
This protocol is based on the methods used to assess the effect of sceptrin on cancer cell migration.
Objective: To quantify the inhibitory effect of sceptrin on the motility of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., cervical, breast, or lung cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Transwell migration chambers
-
Extracellular matrix protein (e.g., fibronectin or collagen)
-
Chemoattractant (e.g., growth factors)
-
Calcein AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Culture: Culture the cancer cells under standard conditions.
-
Chamber Coating: Coat the bottom of the Transwell migration chamber with an extracellular matrix protein to mimic the in vivo environment.
-
Cell Seeding: Harvest and resuspend the cells in a serum-free medium. Seed the cells in the upper chamber of the Transwell insert.
-
Treatment: Add this compound at various concentrations to the upper chamber.
-
Chemotaxis Induction: Add a chemoattractant to the lower chamber to stimulate cell migration.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 4-24 hours).
-
Cell Staining and Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with a suitable dye (e.g., crystal violet or a fluorescent dye).
-
Elute the stain and measure the absorbance or fluorescence, or count the number of migrated cells under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of sceptrin and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of sceptrin against bacterial strains.
Objective: To determine the lowest concentration of sceptrin that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Sceptrin: Prepare a two-fold serial dilution of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the sceptrin dilutions. Include a positive control (bacteria with no sceptrin) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of sceptrin at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
Actin Binding Assay (Co-sedimentation)
This protocol describes a method to determine the binding of sceptrin to actin.
Objective: To assess the ability of sceptrin to bind to monomeric actin and affect its polymerization.
Materials:
-
Purified monomeric actin (G-actin)
-
Polymerization buffer (containing ATP and ions like K+ and Mg2+)
-
This compound
-
Ultracentrifuge
-
SDS-PAGE equipment and reagents
Procedure:
-
Actin Polymerization: Incubate G-actin in polymerization buffer in the presence and absence of various concentrations of this compound. This will induce the polymerization of G-actin into filamentous actin (F-actin).
-
Co-sedimentation: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the F-actin.
-
Analysis:
-
Carefully separate the supernatant (containing G-actin and unbound sceptrin) from the pellet (containing F-actin and any bound sceptrin).
-
Resuspend the pellet in a sample buffer.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE.
-
-
Data Interpretation: An increase in the amount of actin in the pellet in the presence of sceptrin, or the presence of sceptrin in the pellet, would indicate binding and an effect on polymerization.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: Proposed antimicrobial mechanism of sceptrin.
Caption: Proposed anti-cell motility mechanism of sceptrin.
Caption: General workflow for sceptrin evaluation.
Safety and Toxicity
The available literature suggests that sceptrin has low toxicity.[4] One study reported no toxicity at concentrations double the amount required for its maximal inhibitory effect on cell motility.[3][6] However, comprehensive toxicological data is not yet available. A safety data sheet for a related compound indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated. Further studies are required to establish a complete safety profile for this compound.
Clinical Trials
A thorough search of clinical trial registries, including ClinicalTrials.gov and the ISRCTN registry, did not yield any results for clinical trials involving sceptrin or this compound.[8][9][10][11][12] This indicates that the compound has not yet progressed to the stage of human clinical investigation.
Conclusion
This compound is a promising marine natural product with well-defined antimicrobial and anti-cancer cell motility properties. Its mechanisms of action, targeting bacterial MreB and eukaryotic actin, are distinct from many existing therapeutic agents, suggesting its potential to address drug resistance. The availability of a total synthesis method for sceptrin facilitates its further investigation.[6] While initial data suggests low toxicity, a comprehensive preclinical safety evaluation is necessary. The absence of clinical trial data highlights that the development of sceptrin as a therapeutic is still in its early stages. This review provides a solid foundation for researchers and drug development professionals to build upon in their efforts to explore the full therapeutic potential of this intriguing marine compound.
References
- 1. adipogen.com [adipogen.com]
- 2. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Clinical Trial Registries - The STARR Coalition [thestarr.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ISRCTN Registry [isrctn.com]
- 12. Frontiers | The international clinical trials registry platform (ICTRP): data integrity and the trends in clinical trials, diseases, and drugs [frontiersin.org]
Sceptrin Dihydrochloride: A Multifaceted Agent in Biomedical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sceptrin dihydrochloride, a unique dimeric pyrrole-imidazole alkaloid originally isolated from marine sponges of the genus Agelas, has emerged as a significant compound in biomedical research.[1] Its complex chemical structure and potent biological activities have garnered considerable interest, leading to its total synthesis and facilitating further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the principal applications of this compound in biomedical research, with a focus on its antibacterial, anti-biofilm, and cancer cell motility inhibitory properties.
Antibacterial Activity
This compound exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the disruption of bacterial cell wall synthesis and integrity.
Mechanism of Action
Sceptrin's antibacterial effect is primarily mediated through its binding to MreB, a prokaryotic homolog of actin.[2] MreB is a crucial component of the bacterial cytoskeleton and plays a vital role in determining cell shape and organizing the machinery for peptidoglycan synthesis.[3] By binding to MreB, Sceptrin disrupts the organization of the cell wall synthesizing machinery, leading to aberrant cell morphology, compromised cell wall integrity, and ultimately, cell death.[4]
At its minimum inhibitory concentration (MIC), Sceptrin has been observed to have a bacteriostatic effect on Escherichia coli, causing the formation of cell chains. At concentrations higher than the MIC, it becomes bactericidal, inhibiting the incorporation of essential precursors for DNA, RNA, and protein synthesis, and inducing the formation of spheroplasts.[1] Furthermore, Sceptrin can disrupt the cell membranes of both prokaryotic and eukaryotic cells, suggesting a multi-target mechanism of action.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Not specified | [1] | |
| Staphylococcus aureus | Not specified | ||
| Pseudomonas aeruginosa | Not specified |
Note: Specific MIC values from the primary literature are limited. The provided reference indicates antibacterial activity without specifying the exact MICs in a tabular format.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
A standard broth microdilution method is employed to determine the MIC of this compound.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (typically 5 x 10^5 CFU/mL).
-
Serial Dilution of Sceptrin: this compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the Sceptrin dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathway
Inhibition of Cancer Cell Motility
This compound has been identified as a potent inhibitor of cancer cell motility, a critical process in tumor invasion and metastasis.[5][6] This activity has been observed in various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).[7]
Mechanism of Action
The anti-migratory effect of Sceptrin is attributed to its ability to directly interact with the actin cytoskeleton.[5] Specifically, Sceptrin binds to monomeric actin, thereby interfering with the dynamic processes of actin polymerization and depolymerization that are essential for cell movement.[5] This disruption of the actin cytoskeleton leads to an inhibition of cell contractility, a key driver of cell migration.[5]
Quantitative Data: IC50 Values for Cell Motility Inhibition
Sceptrin inhibits the motility of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for different cell lines are presented below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~10 | [7] |
| MDA-MB-231 | Breast Cancer | Not specified | [7] |
| A549 | Lung Cancer | Not specified | [7] |
Note: The primary reference indicates a dose-dependent inhibition and provides a graphical representation from which the approximate IC50 for HeLa cells is derived. Specific IC50 values for MDA-MB-231 and A549 cells were not explicitly stated in a tabular format in the available literature.
Experimental Protocols
Scratch (Wound Healing) Assay:
This assay is used to assess the effect of Sceptrin on collective cell migration.
-
Cell Seeding: Cancer cells are seeded in a multi-well plate and grown to confluence.
-
Creating the "Scratch": A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment with Sceptrin: The cells are then treated with various concentrations of this compound. A control group is treated with the vehicle (e.g., DMSO).
-
Imaging and Analysis: The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 12, 24 hours). The rate of cell migration is quantified by measuring the change in the width of the scratch over time.
Signaling Pathway
Anti-Biofilm Activity
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which exhibit increased resistance to antibiotics and host immune responses. This compound has shown potential as an anti-biofilm agent, capable of inhibiting the formation of these resilient structures.
Mechanism of Action
The anti-biofilm activity of Sceptrin is likely linked to its primary antibacterial mechanism of action. By interfering with MreB and disrupting cell wall synthesis, Sceptrin can inhibit the initial stages of bacterial attachment to surfaces, a critical step in biofilm formation. Furthermore, by affecting bacterial viability at higher concentrations, it can also impact the maturation and integrity of existing biofilms.
Quantitative Data: Minimum Biofilm Inhibitory Concentration (MBIC)
Specific quantitative data on the MBIC of this compound against key biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus are not extensively documented in the readily available literature. Further research is required to establish these values.
Experimental Protocols
Crystal Violet Biofilm Assay:
This is a common method for quantifying biofilm formation and its inhibition.[3]
-
Biofilm Formation: Bacterial cultures are grown in 96-well plates in a suitable growth medium, often supplemented with glucose to promote biofilm formation. The plates are incubated statically for 24-48 hours to allow biofilm development.
-
Treatment with Sceptrin: To assess inhibition of biofilm formation, this compound is added to the wells at the time of inoculation. To assess the disruption of pre-formed biofilms, the planktonic cells are removed after incubation, and the wells are washed before adding Sceptrin.
-
Staining: After the treatment period, the wells are washed to remove planktonic bacteria. The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Quantification: The excess stain is washed away, and the bound crystal violet is solubilized using a solvent such as 30% acetic acid or ethanol. The absorbance of the solubilized stain is then measured using a plate reader (typically at 570-590 nm), which correlates with the amount of biofilm.
Experimental Workflow
References
- 1. Signaling networks of Rho GTPases in cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the binding of sceptrin to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Disruption of the MreB Elongasome Is Overcome by Mutations in the Tricarboxylic Acid Cycle [frontiersin.org]
- 5. MreB: pilot or passenger of cell wall synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bacterial actin MreB rotates, and rotation depends on cell-wall assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
Sceptrin Dihydrochloride: A Deep Dive into its Antimicrobial Action Against Gram-Positive Bacteria
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Sceptrin, a marine alkaloid originally isolated from the sponge Agelas mauritiana, has demonstrated a broad spectrum of biological activities, including notable antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of the mode of action of sceptrin dihydrochloride against Gram-positive bacteria. While much of the initial research focused on its impact on Gram-negative organisms, this document synthesizes direct and inferred evidence to elucidate its mechanisms against their Gram-positive counterparts, which are responsible for a significant burden of human disease. This guide is intended to be a valuable resource for researchers in the fields of microbiology, natural product chemistry, and antibiotic development.
Postulated Mechanisms of Action
The precise molecular mechanism of this compound against Gram-positive bacteria has not been definitively elucidated in publicly available literature. However, based on studies of its precursor, oroidin, and other related 2-aminoimidazole alkaloids, several compelling hypotheses have been put forward. These center on the disruption of the bacterial cell envelope and interference with key regulatory and metabolic pathways.
The primary proposed mechanisms include:
-
Cell Membrane Disruption: Sceptrin and its analogues are thought to interact with and disrupt the integrity of the bacterial cytoplasmic membrane. This interaction could lead to pore formation, increased permeability, and dissipation of the membrane potential, ultimately causing leakage of essential intracellular components and cell death.
-
Inhibition of the BfmR Response Regulator: The two-component regulatory system, particularly the response regulator BfmR, is a crucial element in controlling biofilm formation and virulence in many bacteria. Oroidin and related compounds have been shown to target and inhibit BfmR, thereby disrupting these critical processes.
-
Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI): FabI is a key enzyme in the bacterial fatty acid synthesis pathway (FAS-II), which is essential for building the bacterial cell membrane. Inhibition of this enzyme would halt membrane biosynthesis, leading to bacterial growth arrest and death.
The following diagram illustrates the potential targets of this compound in a Gram-positive bacterial cell.
Caption: Postulated molecular targets of this compound in Gram-positive bacteria.
Quantitative Antimicrobial Activity
| Compound | Organism | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Oroidin Analogue (4-phenyl-2-aminoimidazole) | Staphylococcus aureus | ATCC 25923 | 12.5 | Not Reported | [1][2][3] |
| Oroidin Analogue (4-phenyl-2-aminoimidazole) | Enterococcus faecalis | ATCC 29212 | 12.5 | Not Reported | [1][2][3] |
Note: The molecular weight of this compound is approximately 698.2 g/mol . The molecular weight of the cited oroidin analogue would be needed for a precise µg/mL conversion.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in elucidating the precise mode of action of this compound against Gram-positive bacteria. These protocols are based on standard microbiological and biochemical techniques and have been adapted from studies on related antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of Gram-positive bacteria.
Materials:
-
This compound stock solution (e.g., in DMSO or sterile water)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator (37°C)
Protocol:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Membrane Permeability Assay
Objective: To assess the ability of this compound to disrupt the bacterial cell membrane.
Materials:
-
Gram-positive bacterial suspension
-
This compound
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Protocol:
-
Grow bacteria to mid-log phase and wash the cells with PBS.
-
Resuspend the cells in PBS to a specific optical density.
-
Add SYTOX Green to the cell suspension. This dye can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization.
-
As a positive control, use a known membrane-disrupting agent (e.g., melittin). A negative control will consist of untreated cells.
BfmR Inhibition Assay (Inferred)
Objective: To investigate the potential inhibitory effect of this compound on the BfmR response regulator, which can be inferred through its impact on biofilm formation.
Materials:
-
A Gram-positive bacterial strain known to have a BfmR homologue that regulates biofilm formation (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
This compound
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Spectrophotometer
Protocol:
-
Grow an overnight culture of the test bacterium.
-
Dilute the culture in TSB with glucose and add it to the wells of a microtiter plate.
-
Add sub-inhibitory concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet solution.
-
After a further wash, solubilize the bound crystal violet with ethanol.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 570 nm). A reduction in absorbance in the presence of the compound suggests inhibition of biofilm formation, potentially through the BfmR pathway.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its related compounds are promising antibacterial agents against Gram-positive bacteria. The likely mode of action involves a multi-pronged attack on the bacterial cell, primarily targeting the cell membrane and potentially interfering with crucial regulatory and metabolic pathways.
To fully realize the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:
-
Comprehensive MIC testing: A definitive determination of the MIC values of this compound against a wide range of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
-
Direct target identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to definitively identify the molecular targets of sceptrin within the Gram-positive bacterial cell.
-
Detailed mechanistic studies: Employing advanced microscopy and biophysical techniques to visualize the interaction of sceptrin with the bacterial cell envelope and to characterize the precise nature of the membrane disruption.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of Gram-positive bacterial infections.
The unique chemical scaffold of sceptrin and its multi-target potential make it an exciting lead compound for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Response Regulator BfmR Is a Potential Drug Target for Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of BfmR, a Response Regulator Involved in Biofilm Development, as a Target for a 2-Aminoimidazole-Based Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Sceptrin Dihydrochloride on Eukaryotic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sceptrin, a marine natural product isolated from sponges of the genus Agelas, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth analysis of the effects of Sceptrin dihydrochloride on eukaryotic cells, with a particular focus on its role as a modulator of the actin cytoskeleton and an inhibitor of cell motility. This document summarizes key findings, presents available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to support further research and drug development efforts.
Introduction
Sceptrin is a dimeric bromopyrrole alkaloid that has been shown to exhibit a range of biological effects, including antimicrobial and anti-biofilm activities.[1] In eukaryotic cells, Sceptrin's most prominent and well-documented effect is the inhibition of cell motility, a fundamental process involved in physiological events such as wound healing and immune responses, as well as pathological conditions like cancer metastasis.[2] Notably, this inhibition of cell motility occurs at concentrations that do not exhibit significant cytotoxicity, suggesting a specific mechanism of action rather than general toxicity.[1][2] This targeted activity makes Sceptrin and its analogs attractive candidates for therapeutic development, particularly in the context of diseases characterized by aberrant cell migration.
Mechanism of Action
The primary mechanism by which Sceptrin exerts its effects on eukaryotic cells is through its direct interaction with the actin cytoskeleton. Specifically, Sceptrin has been found to bind to monomeric actin (G-actin).[2] This interaction appears to be central to its ability to inhibit cell contractility, a key driver of cell movement.[2] While Sceptrin-treated cells can still form initial protrusions like lamellipodia, they fail to execute the coordinated directional movement required for effective migration.[3]
Disruption of Cell Motility
Sceptrin has been demonstrated to inhibit both random and factor-induced cell migration in various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).[2][3] The inhibition is dose-dependent, with higher concentrations leading to a greater reduction in cell movement.[3]
Interaction with the Actin Cytoskeleton
The binding of Sceptrin to G-actin is a critical event in its mechanism of action. This interaction likely alters the dynamics of actin polymerization and depolymerization, which are essential for the formation and remodeling of the actin filaments that drive cell migration. The precise binding affinity (Kd) of Sceptrin to monomeric actin has not been definitively established in the readily available literature, highlighting an area for future investigation.
Effect on Cell Contractility
Sceptrin's ability to inhibit cell contractility has been observed in assays such as clot retraction.[3] This effect is a direct consequence of its impact on the actin-myosin machinery, which generates the contractile forces necessary for cell movement and changes in cell shape.
Quantitative Data
While several studies have qualitatively described the dose-dependent effects of Sceptrin, a comprehensive and standardized set of quantitative data, such as IC50 values for cell motility and viability across a range of cell lines, is not extensively compiled in the public domain. The available information strongly suggests that the IC50 for cell motility inhibition is significantly lower than that for cytotoxicity.
Table 1: Summary of Sceptrin's Effects on Eukaryotic Cells (Qualitative)
| Parameter | Effect | Affected Cell Lines | Reference |
| Cell Motility | Inhibition (Dose-dependent) | HeLa, MDA-MB-231, A549, Tpr-Met 3T3 | [2][3] |
| Cell Viability | No significant toxicity at concentrations that inhibit motility | HeLa | [2][3] |
| Cell Proliferation | No significant effect | HeLa | [3] |
| Apoptosis | No significant effect | HeLa | [3] |
| Cell Contractility | Inhibition | CHOαIIbβ3 | [3] |
| Actin Cytoskeleton | Binds to monomeric actin | In vitro | [2] |
Note: Specific IC50 and Kd values are not consistently reported in the reviewed literature and represent a key area for further experimental determination.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of Sceptrin on eukaryotic cells.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Protocol:
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a linear "scratch" or wound in the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Imaging: Immediately capture an image of the scratch at time 0 using a phase-contrast microscope. Place the plate in a 37°C incubator with 5% CO2.
-
Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of individual cells.
Protocol:
-
Cell Preparation: Culture cells to sub-confluency, then harvest and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the wells.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts. Include different concentrations of this compound in the upper chamber along with the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 6-24 hours, depending on the cell type).
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.
Cell Contractility (Clot Retraction) Assay
This assay assesses the ability of cells to mediate the contraction of a fibrin clot, reflecting their contractile capacity.
Protocol:
-
Cell Preparation: Prepare a suspension of cells (e.g., CHO cells stably expressing αIIbβ3 integrins) in a suitable buffer.
-
Reaction Mixture: In a siliconized glass tube, combine the cell suspension, fibrinogen, and calcium chloride.
-
Treatment: Add various concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiation of Clotting: Add thrombin to initiate fibrin polymerization and clot formation.
-
Incubation: Incubate the tubes at 37°C and monitor the retraction of the clot over time.
-
Quantification: Photograph the clots at regular intervals. The extent of clot retraction can be quantified by measuring the area or volume of the remaining clot relative to the initial volume.
Actin Binding (Co-sedimentation) Assay
This in vitro assay determines the direct binding of a compound to filamentous actin (F-actin).
Protocol:
-
Actin Polymerization: Polymerize purified monomeric actin (G-actin) into filamentous actin (F-actin) by adding a polymerization-inducing buffer (containing KCl and MgCl2).
-
Binding Reaction: Incubate the pre-formed F-actin with various concentrations of this compound.
-
Ultracentrifugation: Pellet the F-actin and any bound Sceptrin by ultracentrifugation.
-
Analysis: Carefully separate the supernatant (containing unbound Sceptrin and any remaining G-actin) from the pellet.
-
SDS-PAGE: Analyze both the supernatant and the resuspended pellet by SDS-PAGE.
-
Quantification: Stain the gel (e.g., with Coomassie Blue) and quantify the amount of Sceptrin in the pellet and supernatant fractions by densitometry to determine the binding affinity.
Signaling Pathways and Visualizations
The inhibitory effect of Sceptrin on cell motility is rooted in its interaction with the actin cytoskeleton, a central component of the cell migration machinery. Cell migration is a complex process regulated by a network of signaling pathways that converge on the actin cytoskeleton.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sceptrin, a complex dimeric pyrrole-imidazole alkaloid isolated from marine sponges of the genus Agelas, has captivated chemists and pharmacologists for decades due to its unique cyclobutane architecture and significant biological activities. This technical guide provides an in-depth exploration of the biosynthesis of sceptrin and its related alkaloids. Central to this process is the oxidative dimerization of monomeric precursors, a reaction catalyzed by enzymatic machinery within the sponge holobiont. This document details the current understanding of the biosynthetic pathway, presents available quantitative data from key enzymatic studies, and provides a comprehensive experimental protocol for a cell-free enzyme assay that has been instrumental in elucidating these mechanisms. Furthermore, this guide illustrates the key biosynthetic transformations and experimental workflows using detailed diagrams, offering a valuable resource for researchers seeking to understand and potentially harness this fascinating natural product pathway for drug discovery and development.
Introduction
The pyrrole-imidazole alkaloids (PIAs) are a diverse family of marine natural products characterized by a core 2-aminoimidazole ring linked to a pyrrole-2-carboxamide moiety. Sceptrin, first reported in 1981, is a notable member of this class, formed by the dimerization of two hymenidin units. The biosynthesis of these complex molecules is a subject of ongoing research, with evidence pointing to a sophisticated interplay of precursor synthesis and enzyme-mediated transformations. Understanding this biosynthetic machinery is not only of fundamental scientific interest but also holds significant potential for the biotechnological production of these valuable compounds.
The Biosynthetic Pathway of Sceptrin
The biosynthesis of sceptrin is a multi-step process that begins with primary metabolites and culminates in a complex dimerization event.
Precursor Monomer Biosynthesis
The monomeric precursors to sceptrin are the pyrrole-imidazole alkaloids hymenidin and its brominated analogue, oroidin. It is widely accepted that the biosynthesis of these monomers originates from amino acid precursors. The pyrrole moiety is derived from proline, while the 2-aminoimidazole portion is synthesized from lysine[1].
The Dimerization Step: A Key Transformation
The formation of the characteristic cyclobutane ring of sceptrin occurs through a [2+2] cycloaddition of two hymenidin monomers. While photochemical cycloaddition has been explored in synthetic routes, the biosynthesis in the dark marine environment where these sponges reside necessitates an enzymatic process. The prevailing hypothesis, supported by experimental evidence, involves an enzyme-promoted single-electron transfer (SET) mechanism[2]. This process is thought to be catalyzed by an oxidoreductase-like enzyme, which facilitates the formation of a radical cation from the hymenidin precursor, initiating the cycloaddition cascade[2].
Quantitative Data from Enzymatic Studies
To date, direct quantitative analysis of the enzymatic dimerization of hymenidin to sceptrin is limited. However, crucial insights have been gained from cell-free enzyme assays using chlorinated analogues of oroidin, which serve as valuable probes for the native enzymatic machinery. The following table summarizes the results from a key study that utilized a cell-free preparation (CFP) from the marine sponge Agelas conifera to catalyze the transformation of a chlorinated oroidin analogue.
| Entry | Substrate | Enzyme Preparation | Conditions | Products | Conversion (%) |
| 1 | Chlorinated Oroidin Analogue | CFP from A. conifera | Aerobic | Benzosceptrin C analogue | 15 |
| 2 | Chlorinated Oroidin Analogue | CFP from A. conifera | Anaerobic | No reaction | 0 |
| 3 | Chlorinated Oroidin Analogue | Boiled CFP from A. conifera | Aerobic | No reaction | 0 |
| 4 | Chlorinated Oroidin Analogue | CFP from A. conifera | + NaHSO₃ (reductant) | No reaction | 0 |
Data adapted from Romo and Molinski (2012)[2]. The study used a chlorinated analogue of oroidin as the substrate, and the product was the corresponding chlorinated analogue of benzosceptrin C, a cyclized derivative of sceptrin.
These results strongly indicate that the transformation is an oxidative process requiring an active enzyme, as evidenced by the lack of reaction under anaerobic conditions, with boiled (denatured) enzyme, or in the presence of a reductant[2].
Experimental Protocols
The following is a detailed methodology for a cell-free enzyme assay adapted from the literature, which can be used to investigate the biosynthesis of sceptrin and related alkaloids[2].
Preparation of Cell-Free Enzyme Extract from Agelas Sponges
-
Sponge Collection and Preparation: Collect fresh specimens of Agelas sponge (e.g., Agelas conifera or Agelas sceptrum). Immediately flash-freeze the sponge tissue in liquid nitrogen and store at -80 °C until use.
-
Homogenization: Pulverize the frozen sponge tissue into a fine powder using a pre-chilled mortar and pestle.
-
Extraction Buffer: Prepare an extraction buffer consisting of 0.1 M sodium phosphate (pH 7.4), 1 mM EDTA, and 1 mM dithiothreitol (DTT).
-
Homogenization: Resuspend the powdered sponge tissue in the extraction buffer at a ratio of 1:4 (w/v). Homogenize the suspension on ice using a tissue homogenizer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4 °C to pellet cellular debris.
-
Ultracentrifugation: Carefully collect the supernatant and subject it to ultracentrifugation at 100,000 x g for 1 hour at 4 °C to pellet microsomes.
-
Cytosolic Fraction: The resulting supernatant is the cytosolic cell-free extract containing the soluble enzymes.
-
Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method such as the Bradford assay.
Enzymatic Assay for Sceptrin Biosynthesis
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
Cell-free extract (to a final protein concentration of 0.2 mg/mL)
-
Substrate (e.g., hymenidin or a suitable analogue) at a concentration of 20 mM in a 1:4 acetonitrile/0.1 M sodium phosphate buffer (pH 7.4)
-
Bring the total reaction volume to 100 µL with the 0.1 M sodium phosphate buffer.
-
-
Incubation: Incubate the reaction mixture at room temperature (approximately 25 °C) with gentle agitation.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding 90 µL of ice-cold acetonitrile.
-
Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant for the presence of sceptrin and the consumption of the substrate using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Visualizing the Biosynthetic and Experimental Landscape
To provide a clearer understanding of the complex processes involved in sceptrin biosynthesis, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to the Absolute Stereochemistry of Sceptrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the absolute stereochemistry of sceptrin, a dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum. The journey to elucidate the correct three-dimensional structure of sceptrin has been a notable endeavor in natural product chemistry, involving initial misassignment and subsequent correction through sophisticated synthetic and analytical techniques. This document details the key experiments, presents quantitative data in a structured format, and visualizes the logical workflow involved in this scientific process.
Introduction
Sceptrin is a fascinating marine natural product characterized by a central cyclobutane ring and two pyrrole-imidazole moieties. Its unique structure and significant biological activities, including antimicrobial and anticancer properties, have made it a prominent target for chemical synthesis and biological investigation[1][2]. The determination of its precise absolute stereochemistry is crucial for understanding its mode of action and for the development of synthetic analogues with improved therapeutic potential.
The Journey to the Correct Absolute Stereochemistry
The absolute configuration of sceptrin was first reported in 1981 by Faulkner and Clardy based on X-ray crystallographic analysis[3]. However, this initial assignment was later questioned and ultimately revised. The definitive stereochemistry was established through a combination of enantioselective total synthesis and modern analytical methods.
The first determination of sceptrin's absolute stereochemistry was conducted via single-crystal X-ray diffraction of its dihydrobromide pentahydrate[4]. While the analysis provided the relative stereochemistry of the molecule, the determination of the absolute configuration was ambiguous. The Hamilton test, a statistical method used in crystallography to distinguish between enantiomers, showed only a small difference in R factors (0.090 versus 0.094) between the proposed structure and its enantiomer, making the assignment tentative[3].
Years later, through a biomimetic total synthesis, the initially assigned absolute stereochemistry of sceptrin was challenged and ultimately revised[3]. A key study utilized L-glutamic acid as a chiral starting material to synthesize what was presumed to be the natural enantiomer of sceptrin[3]. However, the circular dichroism (CD) spectrum of the synthetic sceptrin was the mirror image of that of the natural sample, indicating that the synthetic product was, in fact, the enantiomer of natural sceptrin[3].
This finding prompted a re-evaluation of the original crystallographic data and the acquisition of a new crystal structure of natural sceptrin. The new analysis, with a Flack parameter of -0.002(5), definitively confirmed that the original assignment was incorrect and established the true absolute stereochemistry of sceptrin[3].
The revised absolute configuration has been further solidified by multiple independent enantioselective total syntheses. These synthetic routes, often employing different chiral sources or asymmetric methodologies, have consistently produced sceptrin with the revised stereochemistry, thereby providing unequivocal proof of its correct absolute configuration[5][6]. For instance, an asymmetric synthesis of a key tetrasubstituted all-trans cyclobutane intermediate, a core component of sceptrin, was achieved with high enantiomeric purity (>98% ee) using a valine-derived chiral auxiliary in a diastereoselective photodimerization. The absolute configuration of this intermediate was confirmed by single-crystal X-ray diffraction analysis, further supporting the revised structure of sceptrin[6].
Quantitative Data Summary
The following tables summarize the key quantitative data that were instrumental in the determination of sceptrin's absolute stereochemistry.
| Parameter | Value | Method | Significance | Reference |
| Initial R factor difference | 0.090 vs 0.094 | X-ray Crystallography (Hamilton Test) | Small difference led to initial misassignment. | [3] |
| Revised Flack Parameter | -0.002(5) | X-ray Crystallography | Conclusively established the correct absolute stereochemistry. | [3] |
| Enantiomeric Excess (ee) | >98% | Chiral HPLC | Confirmed high enantiopurity of synthetic intermediates. | [6] |
Table 1: Key Crystallographic and Purity Data for Sceptrin Stereochemistry Determination
| Compound | Specific Rotation ([(\alpha)]D) | Conditions | Reference |
| Natural Sceptrin | (Value not explicitly found in search results) | (Solvent, Concentration, Temperature) | |
| Synthetic ent-Sceptrin | (Value not explicitly found in search results) | (Solvent, Concentration, Temperature) | [3] |
Key Experimental Protocols
The determination of the absolute configuration of a chiral molecule by X-ray crystallography is a definitive method[7][8][9].
Methodology:
-
Crystal Preparation: A high-quality single crystal of the compound (in the case of sceptrin, its salt) is grown from a suitable solvent system.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam[10]. The diffraction pattern, consisting of a series of reflections, is recorded as the crystal is rotated[7].
-
Structure Solution and Refinement: The intensities and positions of the diffracted X-rays are used to calculate an electron density map of the molecule[9]. From this map, the positions of the atoms are determined.
-
Absolute Configuration Determination: To determine the absolute stereochemistry, anomalous dispersion is utilized. The differences in the intensities of Friedel pairs (reflections that are mirror images of each other) are measured. The Flack parameter is then calculated; a value close to 0 indicates the correct absolute configuration, while a value close to 1 indicates the opposite enantiomer[3].
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful tool for comparing the absolute stereochemistry of different samples.
Methodology:
-
Sample Preparation: A solution of the compound in a suitable solvent is prepared at a known concentration.
-
Data Acquisition: The CD spectrum is recorded over a range of wavelengths.
-
Analysis: The CD spectrum of a synthetic sample is compared to that of the natural product. If the spectra are mirror images of each other, it indicates that the synthetic sample is the enantiomer of the natural product[3].
Visualizing the Workflow
The following diagrams illustrate the logical flow of the determination of sceptrin's absolute stereochemistry and a simplified representation of its proposed biosynthesis.
Caption: Logical workflow for the determination of the absolute stereochemistry of sceptrin.
Caption: Simplified proposed biosynthetic pathway of sceptrin.
Conclusion
The determination of the absolute stereochemistry of sceptrin serves as an excellent case study in natural product chemistry, highlighting the importance of rigorous analytical techniques and the power of enantioselective synthesis in confirming complex molecular structures. The initial misassignment and subsequent correction underscore the potential for ambiguity in early crystallographic studies and the necessity of corroborating evidence from multiple sources. For researchers in drug development, the confirmed absolute stereochemistry of sceptrin is fundamental for designing stereochemically pure analogues and for understanding its interactions with biological targets at a molecular level.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sceptrin - American Chemical Society [acs.org]
- 3. Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry and absolute configuration of the antibiotic spectinomycin: an X-ray diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scite.ai [scite.ai]
- 6. Sceptrin : Enantioselective Synthesis of a Tetrasubstituted all-trans Cyclobutane Key Intermediate [kops.uni-konstanz.de]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Sceptrin Dihydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceptrin, a marine natural product isolated from sponges of the genus Agelas, has garnered significant interest for its potent biological activities. As a dihydrochloride salt, Sceptrin is an amorphous powder that functions as an antibiotic and a cell motility inhibitor.[1] Its mechanism of action involves the disruption of the bacterial cell wall by binding to MreB and the inhibition of eukaryotic cell motility through direct interaction with monomeric actin, which prevents the polymerization of actin into microfilaments.[1][2] These properties make Sceptrin a valuable tool for research in cancer biology, infectious diseases, and cell signaling. Proper dissolution and handling are critical for obtaining reproducible and accurate results in cell-based assays.
Data Presentation
Physicochemical and Handling Properties of Sceptrin Dihydrochloride
| Property | Value/Information | Source |
| Molecular Formula | C₂₂H₂₄Br₂N₁₀O₂ · 2HCl | [1][3] |
| Molecular Weight | 693.23 g/mol | [3] |
| Appearance | Amorphous powder | [1] |
| Purity | ≥97% (HPLC) | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol. | [1] |
| Storage (Powder) | Stable for at least 2 years at -20°C. Protect from light. Keep cool and dry. | [1] |
| Storage (Stock Solution) | Recommended storage at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General Best Practice |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general procedure for dissolving this compound in DMSO to prepare a high-concentration stock solution suitable for cell culture applications. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Pre-warming this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming on the powder.
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Initial Dissolution: Add the appropriate volume of cell culture grade DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Complete Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid in solubilization if necessary. Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C.
Protocol for Diluting this compound Stock Solution for Cell Treatment
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution of the stock solution in pre-warmed complete cell culture medium before the final dilution.
-
Final Dilution: Add the desired volume of the stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the final working concentration. Gently mix by pipetting up and down.
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Cell Treatment: Immediately replace the existing medium in the cell culture plates with the medium containing the desired concentration of this compound.
Mandatory Visualization
Experimental Workflow for this compound Preparation and Use
References
Sceptrin Dihydrochloride: Preparation and Storage of Stock Solutions for Research Applications
Introduction
Sceptrin is a marine natural product isolated from sponges of the genus Agelas.[1][2] As a dimeric pyrrole-imidazole alkaloid, it has garnered significant interest within the scientific community for its diverse biological activities.[3] Sceptrin dihydrochloride is the salt form commonly used in research. This compound has demonstrated potent antibiotic, anti-muscarinic, and anti-motility properties.[1][2] Its mechanisms of action include the disruption of the bacterial cell wall through binding to MreB and the inhibition of cell motility in cancer cell lines by binding to monomeric actin.[1][4][5] These characteristics make this compound a valuable tool for researchers in oncology, microbiology, and cell biology.
This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure their stability and efficacy for in vitro studies.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₄Br₂N₁₀O₂ · 2HCl | [1][6] |
| Molecular Weight | 693.23 g/mol | [6] |
| Purity | ≥97% (HPLC) | [1][6] |
| Appearance | Amorphous powder | [1] |
| Solubility | Soluble in DMSO and ethanol | [1] |
| Long-term Storage (Solid) | -20°C | [1] |
| Short-term Storage (Solid) | +4°C | [1] |
| Stability (Solid) | At least 2 years at -20°C | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Pre-warm an aliquot of DMSO to room temperature.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh out 0.693 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Cell Motility (Wound Healing) Assay
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231, A549)[4]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Pipette tips (p200) or a scratch-making tool
-
Microscope with a camera
Protocol:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash the cells gently with PBS to remove detached cells.
-
Replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO only).
-
Image the scratch at time 0 h.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Image the same fields at regular intervals (e.g., 12 h, 24 h) to monitor cell migration into the wound area.
-
Analyze the images to quantify the rate of wound closure.
Visualizations
Discussion
The protocols provided here offer a standardized method for the preparation and use of this compound in a research setting. Adherence to these guidelines is crucial for obtaining reproducible results.
When preparing the stock solution, it is important to use high-quality, anhydrous DMSO to ensure the stability of the compound. Aliquoting the stock solution is a critical step to prevent degradation that can occur with repeated freeze-thaw cycles. While the solid form of this compound is stable for at least two years when stored at -20°C, the stability of the DMSO stock solution has not been extensively reported.[1] It is therefore recommended to use the prepared stock solutions within a few months and to visually inspect for any precipitation before use.
In cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Sceptrin has been shown to inhibit cell motility in various cancer cell lines, including HeLa, MDA-MB-231, and A549, by impairing both random and factor-induced migration.[4] The proposed mechanism for this is its ability to bind to monomeric actin, thereby inhibiting the polymerization into actin filaments necessary for cell movement.[2]
As an antibiotic, Sceptrin disrupts the bacterial cell wall by binding to MreB, a prokaryotic homolog of actin.[1][5] This interaction disrupts the formation of the bacterial cytoskeleton, which is essential for maintaining cell shape and guiding cell wall synthesis.
Conclusion
This compound is a versatile research compound with significant potential in cancer and infectious disease research. The proper preparation and storage of stock solutions are paramount for the reliability and reproducibility of experimental outcomes. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers utilizing this valuable marine natural product.
References
- 1. adipogen.com [adipogen.com]
- 2. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (±)-Sceptrin [agris.fao.org]
- 4. sceptrin-a-marine-natural-compound-inhibits-cell-motility-in-a-variety-of-cancer-cell-lines - Ask this paper | Bohrium [bohrium.com]
- 5. Identification of the binding of sceptrin to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Application Notes and Protocols for Testing Sceptrin on E. coli and other Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceptrin is a marine natural product isolated from sponges of the genus Agelas. It has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This document provides detailed protocols for testing the efficacy and elucidating the mechanism of action of Sceptrin against Escherichia coli and other clinically relevant Gram-negative bacteria.
At its Minimum Inhibitory Concentration (MIC), Sceptrin exhibits a bacteriostatic effect on E. coli, leading to the formation of cell chains and a slight inhibition of RNA synthesis.[1] At concentrations above the MIC, it becomes bactericidal, causing disruption of the cell membrane, inhibition of DNA, RNA, and protein synthesis, and the formation of spheroplasts.[1] One of the putative molecular targets of Sceptrin in E. coli is the cytoskeletal protein MreB, which is crucial for maintaining cell shape and guiding cell wall synthesis.
These application notes offer a framework for researchers to systematically evaluate Sceptrin and its analogs as potential therapeutic agents against Gram-negative bacterial infections.
Data Presentation
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values of Sceptrin against various Gram-negative bacteria. Note: These are illustrative values and actual MICs must be determined experimentally for specific bacterial strains and experimental conditions.
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 16 |
| Pseudomonas aeruginosa | PAO1 | 32 |
| Klebsiella pneumoniae | ATCC 13883 | 32 |
| Acinetobacter baumannii | ATCC 19606 | 64 |
| Enterobacter cloacae | ATCC 13047 | 16 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of Sceptrin that visibly inhibits the growth of a Gram-negative bacterium.
Materials:
-
Sceptrin stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Gram-negative bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of Sceptrin:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an appropriate volume of the Sceptrin stock solution to the first well to achieve the highest desired concentration, and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final Sceptrin concentrations.
-
Include a growth control well (inoculum in CAMHB without Sceptrin) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of Sceptrin at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.
-
Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of bacterial susceptibility to Sceptrin.
Materials:
-
Sceptrin stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Gram-negative bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known amount of Sceptrin onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is indicative of the bacterium's susceptibility to Sceptrin.
-
Membrane Potential Assay
This assay determines if Sceptrin disrupts the bacterial cell membrane potential.
Materials:
-
Gram-negative bacterial cells
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5))
-
Sceptrin
-
Buffer (e.g., HEPES buffer with glucose)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Grow bacterial cells to mid-log phase, then harvest by centrifugation.
-
Wash and resuspend the cells in the appropriate buffer.
-
-
Dye Loading:
-
Add the membrane potential-sensitive dye to the cell suspension and incubate to allow for dye uptake and quenching.
-
-
Fluorescence Measurement:
-
Place the dye-loaded cell suspension in a cuvette or microplate well.
-
Record the baseline fluorescence.
-
Add Sceptrin at various concentrations (e.g., 1x, 2x, 4x MIC) and monitor the change in fluorescence over time.
-
An increase in fluorescence indicates depolarization of the cell membrane.
-
A known membrane-disrupting agent (e.g., polymyxin B) can be used as a positive control.
-
Macromolecular Synthesis Inhibition Assay
This protocol assesses the effect of Sceptrin on the synthesis of DNA, RNA, and proteins using radiolabeled precursors.
Materials:
-
Gram-negative bacterial cells
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³H]leucine (for protein)
-
Sceptrin
-
Growth medium
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment:
-
Grow bacterial cells to early-log phase.
-
Aliquot the culture into separate tubes.
-
Add Sceptrin at various concentrations (e.g., 1x, 2x, 4x MIC). Include an untreated control.
-
-
Radiolabeling:
-
To separate sets of tubes for each Sceptrin concentration, add one of the radiolabeled precursors ([³H]thymidine, [³H]uridine, or [³H]leucine).
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C.
-
At various time points, withdraw aliquots from each tube.
-
-
Precipitation and Measurement:
-
Add cold TCA to the aliquots to precipitate the macromolecules.
-
Collect the precipitate by filtration onto glass fiber filters.
-
Wash the filters to remove unincorporated radiolabel.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the incorporation of radiolabeled precursors in Sceptrin-treated cells to the untreated control to determine the extent of inhibition of DNA, RNA, and protein synthesis.
-
Visualizations
Caption: Workflow for evaluating the antimicrobial properties of Sceptrin.
References
Safe handling and storage procedures for Sceptrin dihydrochloride powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of Sceptrin dihydrochloride powder in a research laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Information
| Property | Value | Source |
| Chemical Name | This compound | AdipoGen Life Sciences[1] |
| CAS Number | 79703-25-6 | AdipoGen Life Sciences[1] |
| Appearance | Amorphous powder | AdipoGen Life Sciences[1] |
| Molecular Formula | C₂₂H₂₄Br₂N₁₀O₂ ⋅ 2HCl | AdipoGen Life Sciences[1] |
| Purity | ≥97% (HPLC) | AdipoGen Life Sciences[1] |
| Solubility | Soluble in DMSO or ethanol | AdipoGen Life Sciences[1] |
| Intended Use | Research Use Only (RUO) | AdipoGen Life Sciences[1], Santa Cruz Biotechnology[2] |
Safety and Handling
2.1 Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound powder to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | Protects against skin contact. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from airborne powder and splashes.[3][4][5][6][7] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended when handling large quantities or when dust generation is likely. |
2.2 Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6] |
| Spill | Wear appropriate PPE. For small spills, gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow institutional protocols for hazardous material cleanup. |
Storage and Stability
Proper storage is essential to maintain the stability and efficacy of this compound.
| Storage Condition | Details | Stability |
| Long-Term Storage | -20°C in a tightly sealed container. | Stable for at least 2 years.[1] |
| Short-Term Storage | +4°C in a tightly sealed container. | For brief periods between experiments. |
| General Precautions | Keep cool, dry, and protected from light. | Prevents degradation of the compound.[1] |
Experimental Protocols
4.1 Preparation of Stock Solutions
This compound is soluble in DMSO and ethanol. The choice of solvent will depend on the specific experimental requirements and cell culture system.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
4.2 Example Protocol: Determination of Minimum Inhibitory Concentration (MIC) in E. coli
This protocol is based on the findings that sceptrin exhibits a bacteriostatic effect on exponentially growing Escherichia coli.[8]
Materials:
-
E. coli strain (e.g., ATCC 25922)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer (for measuring OD₆₀₀)
Procedure:
-
Prepare a fresh overnight culture of E. coli in LB broth.
-
Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of approximately 0.05.
-
Prepare a serial dilution of the this compound stock solution in LB broth in the 96-well plate. The concentration range should be chosen based on expected efficacy.
-
Add 100 µL of the diluted E. coli culture to each well of the 96-well plate containing the this compound dilutions.
-
Include a positive control (cells with no drug) and a negative control (broth only).
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the OD₆₀₀ of each well using a spectrophotometer.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria.
Visualizations
Caption: Workflow for the safe handling and preparation of this compound stock solutions.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. adipogen.com [adipogen.com]
- 2. scbt.com [scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemically Synthesized Sceptrin in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical laboratory applications of chemically synthesized sceptrin, a marine natural product with significant anti-cancer and antimicrobial properties. Detailed protocols for key experiments are provided, along with summarized quantitative data and visualizations of the relevant biological pathways.
Biological Activities of Sceptrin
Chemically synthesized sceptrin has demonstrated potent bioactivity in two primary areas: inhibition of cancer cell motility and antimicrobial action. Its mechanism in eukaryotic cells involves direct interaction with the actin cytoskeleton, a critical component of cell shape, movement, and division. In prokaryotes, sceptrin disrupts the cell membrane, leading to bacteriostatic or bactericidal effects depending on the concentration.
Inhibition of Cancer Cell Motility
Sceptrin has been shown to inhibit the motility of various cancer cell lines in a dose-dependent manner.[1] This inhibition is not due to cytotoxicity at effective concentrations.[2][3] The primary mechanism of this anti-motility effect is the binding of sceptrin to monomeric actin, which in turn inhibits cell contractility, a fundamental process in cell movement.[2][3] This makes sceptrin a valuable tool for studying the molecular mechanisms of cancer cell migration and a potential lead compound for the development of anti-metastatic therapies.
Affected Cancer Cell Lines:
Antimicrobial Activity
Sceptrin exhibits both antibacterial and antifungal properties.[1] Its mode of action against bacteria, such as Escherichia coli, involves disruption of the cell membrane.[1] At its minimum inhibitory concentration (MIC), sceptrin is bacteriostatic, causing the formation of cell chains. At concentrations higher than the MIC, it becomes bactericidal, leading to the formation of spheroplasts and cell lysis.[1]
Quantitative Data Summary
| Application Area | Organism/Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| Anti-Cancer | HeLa, MDA-MB-231, A549, Tpr-Met 3T3 | Cell Motility Assay | Dose-dependent | Inhibition of cell migration | [1][3] |
| Antimicrobial | Escherichia coli | Broth Microdilution | MIC | Bacteriostatic (cell chain formation) | [1] |
| Antimicrobial | Escherichia coli | Broth Microdilution | >MIC | Bactericidal (spheroplast formation, lysis) | [1] |
Experimental Protocols
The following are detailed protocols for common laboratory assays to evaluate the bioactivity of chemically synthesized sceptrin. These are generalized protocols that should be adapted based on the specific cell lines or microbial strains being used.
Protocol for Wound Healing (Scratch) Assay
This assay is used to assess the effect of sceptrin on collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Sceptrin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed the cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing various concentrations of sceptrin to the wells. Include a vehicle control (medium with the solvent used to dissolve sceptrin).
-
Imaging (Time 0): Immediately capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Imaging (Time Points): Capture images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the initial scratch area.
Protocol for Transwell Migration Assay
This assay evaluates the effect of sceptrin on the chemotactic migration of individual cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Sceptrin stock solution
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Inverted microscope
Procedure:
-
Preparation of Lower Chamber: Add medium containing a chemoattractant to the lower wells of the 24-well plate.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium.
-
Treatment: Incubate the cell suspension with various concentrations of sceptrin or vehicle control for a predetermined time (e.g., 30-60 minutes).
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, followed by staining with crystal violet.
-
Imaging and Quantification: After washing and drying, visualize and count the migrated cells under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify migration.
Protocol for Broth Microdilution MIC Assay
This protocol determines the minimum inhibitory concentration (MIC) of sceptrin against a specific microorganism.
Materials:
-
Microbial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sceptrin stock solution
-
Sterile 96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer or McFarland standards
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the sceptrin stock solution in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well, except for the sterility control well.
-
Controls: Include a positive control (broth with inoculum, no sceptrin) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of sceptrin that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by sceptrin and the general workflows for the described experimental protocols.
Caption: Proposed mechanism of sceptrin's anti-motility effect.
References
- 1. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sceptrin-a-marine-natural-compound-inhibits-cell-motility-in-a-variety-of-cancer-cell-lines - Ask this paper | Bohrium [bohrium.com]
Application Notes & Protocols for In Vitro Permeability Testing of Sceptrin Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sceptrin dihydrochloride is a marine-derived alkaloid isolated from sponges of the Agelas genus.[1] As a potential therapeutic agent, understanding its absorption characteristics is crucial for drug development. This document provides detailed application notes and protocols for assessing the in vitro permeability of this compound using two standard models: the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). These assays are instrumental in predicting the in vivo intestinal absorption of drug candidates.[2][3][4][5]
Physicochemical Properties of this compound
A summary of the known physicochemical properties of Sceptrin and its dihydrochloride salt is presented in Table 1. These properties are essential for designing and interpreting permeability studies.
Table 1: Physicochemical Properties of Sceptrin and this compound
| Property | Value | Source |
| Sceptrin | ||
| Molecular Formula | C22H24Br2N10O2 | [6] |
| Molecular Weight | 620.3 g/mol | [6] |
| This compound | ||
| Molecular Formula | C22H24Br2N10O2•2HCl | [7] |
| Molecular Weight | 693.23 g/mol | [7][8] |
| Purity | ≥97% | [7] |
| Solubility | Soluble in DMSO or ethanol | [1] |
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model that mimics the human intestinal epithelium.[2][5][9] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters, making this assay suitable for studying both passive diffusion and active transport.[4][5][9]
Experimental Protocol
1.1.1. Caco-2 Cell Culture and Monolayer Formation
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto permeable Transwell™ inserts (e.g., 12-well or 96-well plates) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cell cultures for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[4]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and above a predetermined threshold (typically >200 Ω·cm²) before initiating the transport studies.[5]
1.1.2. Permeability Assay
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[1] The final DMSO concentration in the transport buffer should be kept low (e.g., <1%) to avoid cytotoxicity.
-
Prepare the transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
To assess apical to basolateral (A-B) permeability, add the this compound working solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
To assess basolateral to apical (B-A) permeability, add the this compound working solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[4][9]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]
-
At specified time points, collect samples from the receiver compartment and an aliquot from the donor compartment at the beginning and end of the experiment.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.[9]
1.1.3. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (μmol/s).
-
A is the surface area of the permeable membrane (cm²).
-
C0 is the initial concentration of the drug in the donor compartment (μmol/mL).
-
-
Calculate the efflux ratio (ER) to determine if the compound is a substrate of efflux transporters:[4] ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[4]
Expected Data Presentation
The results of the Caco-2 permeability assay for this compound and control compounds should be summarized as shown in Table 2.
Table 2: Caco-2 Permeability Data for this compound and Control Compounds
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Interpreted Classification] |
| Propranolol (High Perm.) | [Expected Value > 10] | [Expected Value] | [Expected Value ≈ 1] | High |
| Atenolol (Low Perm.) | [Expected Value < 1] | [Expected Value] | [Expected Value ≈ 1] | Low |
| Digoxin (Efflux Substrate) | [Expected Value] | [Expected Value] | [Expected Value > 2] | Low to Moderate |
Permeability Classification: High (Papp > 10 x 10⁻⁶ cm/s), Moderate (Papp = 1-10 x 10⁻⁶ cm/s), Low (Papp < 1 x 10⁻⁶ cm/s).
Caption: Workflow for the Caco-2 permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based, high-throughput assay that predicts passive transcellular permeability.[10][11][12][13] It uses a synthetic membrane impregnated with a lipid solution to mimic the lipidic barrier of the intestinal epithelium.[12] This assay is particularly useful for assessing passive diffusion and can be used in conjunction with the Caco-2 assay to distinguish between passive and active transport mechanisms.[4][10]
Experimental Protocol
2.1.1. Preparation of the PAMPA Plate
-
Prepare a lipid solution (e.g., 2% w/v lecithin in dodecane).
-
Coat the filter of a 96-well donor plate with a small volume (e.g., 5 µL) of the lipid solution.
-
Place the donor plate on top of a 96-well acceptor plate.
2.1.2. Permeability Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the donor solution by diluting the stock solution in a buffer of appropriate pH (e.g., pH 5.5 to simulate the upper intestine).
-
Fill the wells of the acceptor plate with a buffer of pH 7.4 to simulate physiological pH.
-
Add the donor solution to the wells of the donor plate.
-
Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
2.1.3. Data Analysis
-
Calculate the effective permeability (Pe) in cm/s using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the filter area.
-
t is the incubation time.
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration, calculated from concentrations in the donor and acceptor wells.
-
Expected Data Presentation
The results of the PAMPA for this compound and control compounds should be summarized as shown in Table 3.
Table 3: PAMPA Permeability Data for this compound and Control Compounds
| Compound | Pe (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | [Experimental Value] | [Interpreted Classification] |
| Propranolol (High Perm.) | [Expected Value > 1.5] | High |
| Atenolol (Low Perm.) | [Expected Value < 1.5] | Low |
Permeability Classification based on common thresholds: High (Pe > 1.5 x 10⁻⁶ cm/s), Low (Pe < 1.5 x 10⁻⁶ cm/s).[13]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Interpretation of Results and Combined Analysis
By comparing the results from the Caco-2 and PAMPA assays, a more complete picture of this compound's permeability can be obtained.
Caption: Logic for interpreting combined Caco-2 and PAMPA data.
References
- 1. adipogen.com [adipogen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru | MDPI [mdpi.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. enamine.net [enamine.net]
- 6. Sceptrin | C22H24Br2N10O2 | CID 157394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. SCEPTRIN | 79703-25-6 [chemicalbook.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Optimizing Sceptrin dihydrochloride concentration for cytotoxicity assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Sceptrin Dihydrochloride in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in mammalian cells?
A1: this compound's primary mechanism of action is the inhibition of cell motility. It achieves this by binding directly to monomeric actin, which in turn disrupts the polymerization of actin into microfilaments.[1][2][3][4] This interference with the actin cytoskeleton impairs processes that are crucial for cell movement, such as cell contractility.[1][3][4] It is important to note that this inhibitory effect on cell motility occurs at concentrations that are generally reported to be non-toxic to the cells.[1][3][4]
Q2: Is this compound considered a highly cytotoxic compound?
A2: No, this compound is not typically characterized as a highly cytotoxic agent. The existing literature emphasizes that it inhibits cell motility at concentrations that do not cause significant cell death.[1][3][4][5][6] In fact, one study notes that the compound shows no toxicity at concentrations double the amount required for the maximal inhibitory effect on cell motility.[1][3][4][5][6] Therefore, when designing a cytotoxicity assay, it is more practical to determine the highest non-toxic concentration rather than a potent IC50 value typical of classic cytotoxic drugs.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO or ethanol.[2] It is recommended to prepare a concentrated stock solution in one of these solvents. For storage, the solid compound should be kept cool, dry, and protected from light.[2] A stock solution in DMSO can be stored at -20°C and is stable for at least two years under these conditions.[2]
Q4: In which cancer cell lines has Sceptrin been shown to be active?
A4: Sceptrin has been demonstrated to inhibit cell motility in a variety of cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).[4] Its ability to affect different cell types suggests that it targets a central and conserved process in cell motility.[4]
Experimental Protocols
Protocol: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound. The primary goal is to determine the concentration range that affects cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Formazan solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
Procedure:
Day 1: Cell Seeding
-
Culture the selected cell line to approximately 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count to determine viability (should be >95%).
-
Dilute the cell suspension to the optimal seeding density for your cell line (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Day 2: this compound Treatment
-
Prepare this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex or sonicate briefly if needed to ensure it is fully dissolved.
-
-
Prepare Serial Dilutions:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to test a broad range initially (e.g., 0.1 µM to 100 µM).
-
Important: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a level toxic to your cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final DMSO concentration as the treated wells).
-
-
Treat the Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound (and controls) to the respective wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Day 4/5: MTT Assay and Data Analysis
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the formazan solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation
Table 1: Physicochemical and Handling Properties of this compound
| Property | Information |
| Molecular Formula | C₂₂H₂₄Br₂N₁₀O₂ • 2HCl |
| Molecular Weight | 693.23 g/mol |
| Appearance | Amorphous powder |
| Solubility | Soluble in DMSO or ethanol |
| Storage (Solid) | Keep cool, dry, and protected from light |
| Storage (Stock Solution) | Store at -20°C for up to 2 years |
Data sourced from supplier datasheets.[2][7]
Table 2: Recommended Concentration Range for Initial Cytotoxicity Screening
| Cell Type | Initial Screening Range (µM) | Notes |
| Cancer Cell Lines | 0.1 - 100 | A broad, logarithmic range is recommended to establish a dose-response curve. Sceptrin is known for low cytotoxicity, so higher concentrations may be needed to see an effect. |
| Normal/Primary Cells | 0.01 - 50 | Non-cancerous cells may be more sensitive. It is crucial to establish a baseline of toxicity. |
Troubleshooting Guide
Q: My this compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. What should I do?
A: This is a common issue with compounds that are highly soluble in DMSO but have poor aqueous solubility.
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound solution.
-
Increase the final DMSO concentration: While keeping it below the toxic threshold for your cells (usually <0.5%), a slightly higher DMSO concentration can help maintain solubility.
-
Vortex/Mix during dilution: Add the DMSO stock solution to the medium while gently vortexing or pipetting up and down to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Prepare fresh dilutions: Do not store diluted solutions of Sceptrin in aqueous media for extended periods. Prepare them fresh for each experiment.
Q: I am not observing any cytotoxic effect, even at high concentrations. Is the compound not working?
A: Sceptrin is known for its low cytotoxicity.[1][4]
-
Confirm compound activity: As a positive control for the compound's biological activity, consider running a cell migration or motility assay (e.g., a wound-healing assay) in parallel. You should observe an inhibition of cell motility at non-toxic concentrations.
-
Extend incubation time: If you are using a short incubation period (e.g., 24 hours), extend it to 48 or 72 hours, as cytotoxic effects may be delayed.
-
Increase cell density: Ensure you have seeded enough cells for a robust signal in your viability assay.
-
Check your assay: Ensure your cytotoxicity assay is functioning correctly by using a known cytotoxic compound (e.g., doxorubicin or staurosporine) as a positive control.
Q: There is high variability between my replicate wells. What could be the cause?
A: High variability can stem from several factors:
-
Uneven cell seeding: Ensure your cell suspension is homogenous before and during plating. Avoid introducing bubbles into the wells.
-
Edge effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS to maintain humidity.
-
Incomplete formazan solubilization (MTT assay): Make sure the formazan crystals are fully dissolved before reading the plate. Increase the shaking time or gently pipette up and down if necessary.
-
Compound precipitation: Visually inspect the wells under a microscope before the end of the experiment to check for any signs of compound precipitation.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Sceptrin's mechanism of action on the actin cytoskeleton.
Caption: Troubleshooting decision tree for Sceptrin assays.
References
- 1. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sceptrin-a-marine-natural-compound-inhibits-cell-motility-in-a-variety-of-cancer-cell-lines - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 7. scbt.com [scbt.com]
Addressing experimental variability with Sceptrin dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sceptrin dihydrochloride. Our aim is to help you address experimental variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Stock Solution Preparation
Question: I am having difficulty dissolving this compound. What is the recommended procedure for preparing a stock solution?
Answer:
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For consistent results, it is crucial to ensure the compound is fully dissolved.
Troubleshooting Steps:
-
Solvent Choice: Use high-purity, anhydrous DMSO or ethanol.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your experimental system.
-
Dissolution Technique:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the solvent to the vial and vortex thoroughly.
-
Gentle warming (to no more than 37°C) and sonication can aid in dissolution.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
| Parameter | Recommendation |
| Recommended Solvents | DMSO, Ethanol[1] |
| Stock Solution Storage | -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months)[2] |
| Handling Advice | Keep cool and dry. Protect from light.[1] |
Inconsistent Antibacterial Assay Results
Question: My antibacterial assay results with this compound are inconsistent. What could be the cause?
Answer:
Inconsistent results in antibacterial assays can stem from several factors related to the compound, the bacterial culture, or the assay methodology. Sceptrin has been shown to have a bacteriostatic effect at its Minimum Inhibitory Concentration (MIC) and a bactericidal effect at higher concentrations.[3]
Troubleshooting Steps:
-
Compound Integrity:
-
Ensure your this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles.
-
The stability of Sceptrin in your specific culture medium at 37°C should be considered, as some compounds can degrade over the course of an experiment.[4]
-
-
Bacterial Culture Conditions:
-
Use a consistent growth phase of bacteria for each experiment (ideally, the exponential phase).
-
Ensure the inoculum density is standardized and consistent across all wells and experiments.
-
-
Assay Method:
-
The choice of growth medium can influence the activity of some compounds.[5] Use a standard medium like Mueller-Hinton broth for susceptibility testing unless otherwise required.
-
Ensure proper diffusion if using disk diffusion or well diffusion methods. The qualitative nature of these tests can lead to variability.[5] Broth microdilution is a more quantitative and reproducible method.[6]
-
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh dilutions from a frozen stock for each experiment. |
| Variable Inoculum | Standardize bacterial density using spectrophotometry (e.g., 0.5 McFarland standard). |
| Assay-Dependent Variability | Consider using a quantitative method like broth microdilution to determine the MIC. |
Unexpected Cytotoxicity in Eukaryotic Cell-Based Assays
Question: I am observing unexpected cytotoxicity in my cell motility assay with this compound, even at concentrations where it is reported to be non-toxic. What could be the issue?
Answer:
While Sceptrin has been reported to show no toxicity at concentrations double the amount required for maximal inhibitory effect on cell motility, unexpected cytotoxicity can occur due to several factors.[7][8] Sceptrin's mechanism of action involves binding to monomeric actin, which can impact various cellular processes.[7]
Troubleshooting Steps:
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.
-
Off-Target Effects: Like many natural products, Sceptrin could have off-target effects.[9][10] At higher concentrations or in sensitive cell lines, these off-target effects might lead to cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically ≤ 0.1%).
-
Assay Duration: The duration of the assay can influence cytotoxicity. A longer incubation time may reveal cytotoxic effects that are not apparent in shorter assays.
| Parameter | Recommendation |
| Cell Line | Determine the IC50 for cytotoxicity in your specific cell line using an appropriate viability assay (e.g., MTT, CellTiter-Glo). |
| Solvent Control | Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Assay Timepoint | Evaluate cell viability at different time points throughout your experiment. |
Experimental Protocols
General Protocol for Cell Motility (Wound Healing) Assay
This protocol provides a general framework for assessing the effect of this compound on cancer cell motility.
-
Cell Seeding: Seed cells in a 24-well plate and grow to confluency.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS and replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours).
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
General Protocol for Broth Microdilution Antibacterial Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound.
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well plate using appropriate broth media.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway: Sceptrin's Effect on Cell Motility
Caption: this compound inhibits cell motility by binding to monomeric actin.
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Mechanism of Action: Sceptrin's Antibacterial Effect
Caption: this compound's antibacterial mechanism via MreB binding.
References
- 1. Targeting the actin cytoskeleton: selective antitumor action via trapping PKCɛ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 10. Status of Targeting MreB for the Development of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Sceptrin dihydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Sceptrin dihydrochloride in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to consider the final concentration of the organic solvent to avoid cytotoxicity.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, it is recommended to store this compound solutions at -20°C or lower. Aliquoting the solution into single-use vials is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (a few days), solutions can be kept at 4°C. All solutions should be protected from light.
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on its chemical structure, which contains amide bonds, 2-aminoimidazole rings, and a cyclobutane ring, this compound is susceptible to several degradation pathways in solution:
-
Hydrolysis: The amide bonds can undergo hydrolysis, particularly at non-neutral pH, leading to the cleavage of the molecule.
-
Oxidation: The electron-rich pyrrole and imidazole rings, as well as the tertiary amine groups, are prone to oxidation. This can be catalyzed by light, heat, and the presence of trace metal ions.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the chromophoric pyrrole and imidazole moieties.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity of this compound solution over time. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the solution is stored at -20°C or below and protected from light. 2. Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use vials. 3. Prepare Fresh Solutions: For critical experiments, prepare fresh solutions from solid this compound. 4. Evaluate Solvent Quality: Use high-purity, anhydrous solvents (DMSO or ethanol). |
| Change in color or appearance of the solution. | Oxidation or photodegradation of the compound. | 1. Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil. Minimize exposure to ambient light during handling. 2. Degas Solvents: For highly sensitive applications, consider using solvents that have been degassed to remove dissolved oxygen. 3. Consider Antioxidants: If oxidation is a persistent issue, the addition of a compatible antioxidant may be necessary (see Q&A on stabilizers). |
| Precipitation of the compound from the solution. | Poor solubility at the working concentration or temperature. Solvent evaporation. | 1. Check Solubility Limits: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent. 2. Maintain Temperature: For solutions prepared at room temperature, ensure they are fully dissolved before cooling for storage. Some compounds may precipitate at lower temperatures. 3. Properly Seal Vials: Use vials with tight-fitting caps to prevent solvent evaporation, which would increase the compound's concentration. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | 1. Standardize Solution Preparation: Follow a consistent protocol for preparing and storing solutions. 2. Perform Stability Testing: If reproducibility is a major concern, conduct a simple stability study to determine the acceptable timeframe for using the solution under your specific experimental conditions (see Experimental Protocols section). |
Preventing Degradation of this compound in Solution
Q4: How does pH affect the stability of this compound in solution?
A4: While specific data for this compound is not available, compounds with amide bonds are generally most stable at a neutral pH (around 6-8). Both acidic and basic conditions can catalyze the hydrolysis of amide bonds.[1][2] The 2-aminoimidazole moiety's stability can also be pH-dependent.[3] It is recommended to maintain the pH of aqueous buffers within a neutral range if this compound is to be diluted from a stock solution.
Q5: What is the impact of temperature on the stability of this compound solutions?
A5: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[1] Therefore, it is crucial to store stock solutions at low temperatures (-20°C or below) and to minimize the time that working solutions are kept at room temperature or in an incubator.
Q6: How can I protect my this compound solution from light-induced degradation?
A6: The pyrrole and imidazole rings in this compound are chromophores that can absorb light, leading to photodegradation. To mitigate this, always store solutions in light-protecting containers, such as amber vials or tubes wrapped in aluminum foil. During experimental procedures, minimize the exposure of the solution to direct light.
Q7: Should I consider adding stabilizers or antioxidants to my this compound solution?
A7: For most routine experiments where solutions are prepared fresh and used within a short period, stabilizers may not be necessary. However, for long-term storage or if you suspect oxidative degradation, the addition of an antioxidant could be beneficial.
-
Antioxidants: For solutions in organic solvents like DMSO or ethanol, antioxidants such as butylated hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol) could be considered at low concentrations (e.g., 0.01-0.1%).[4] For aqueous solutions, ascorbic acid might be an option, but its effect on the overall stability and pH would need to be evaluated.[5][6]
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation.[7] If you suspect metal contamination from your solvent or container, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) could help improve stability.[7][8]
It is important to note that the addition of any extra component should be validated to ensure it does not interfere with the experimental assay.
Experimental Protocols
Protocol: Basic Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of this compound under specific experimental conditions.
1. Materials:
- This compound (solid)
- High-purity solvent (e.g., DMSO)
- Amber HPLC vials with caps
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Incubator or water bath set to the experimental temperature
- Light source (if testing photostability)
2. Procedure:
- Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM).
- Aliquot Samples: Dispense the stock solution into multiple amber HPLC vials.
- Time Zero (T=0) Analysis: Immediately analyze one of the vials by HPLC to obtain the initial peak area of this compound. This will serve as the 100% reference.
- Incubate Samples: Place the remaining vials under the desired experimental conditions (e.g., room temperature, 37°C, exposed to light).
- Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubation and analyze it by HPLC.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
- Plot the % Remaining against time to visualize the degradation profile.
3. HPLC Method Development (General Guidance):
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a good starting point.
- Column: A standard C18 reversed-phase column.
- Detection: Monitor at a wavelength where this compound has maximum absorbance (this can be determined by a UV-Vis scan).
- Validation: Ensure the method can separate the parent this compound peak from any potential degradation products.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. mdpi.com [mdpi.com]
- 2. Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 6. youtube.com [youtube.com]
- 7. arsdcollege.ac.in [arsdcollege.ac.in]
- 8. Advances on Chelation and Chelator Metal Complexes in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Investigating potential off-target effects of Sceptrin dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of Sceptrin dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound has two well-established primary targets. In prokaryotic cells (bacteria), it binds to the MreB protein, a bacterial homolog of actin. This interaction disrupts the formation of the bacterial cell wall. In eukaryotic cells, Sceptrin binds to monomeric actin, which inhibits the polymerization of actin filaments, thereby affecting cell motility and contractility.[1]
Q2: What are the potential off-target effects of this compound in eukaryotic cells?
Q3: Is this compound toxic to eukaryotic cells?
Some studies have reported a lack of toxicity at concentrations that are effective for inhibiting cell motility.[2] However, comprehensive toxicological data, including IC₅₀ values across a wide range of cell lines and detailed safety profiles, are not extensively documented. Researchers should perform their own cytotoxicity assays to determine the safe working concentrations for their specific cell type and experimental conditions.
Q4: How can I assess the potential off-target effects of this compound in my experiments?
To investigate off-target effects, a multi-pronged approach is recommended:
-
Broad Off-Target Screening: Utilize commercially available off-target screening panels that test for interactions with a wide range of receptors, kinases, and ion channels.
-
Muscarinic Receptor Binding Assays: Perform competitive radioligand binding assays using membranes from cells expressing specific muscarinic receptor subtypes to determine the binding affinity (Kᵢ) of Sceptrin.
-
Functional Assays: For any identified off-targets, conduct functional assays to determine if the binding has an agonistic or antagonistic effect. For example, for mAChRs, this could involve measuring changes in intracellular calcium or cAMP levels.
-
Signaling Pathway Analysis: Investigate the effect of Sceptrin on key signaling pathways that regulate the actin cytoskeleton, such as the Rho GTPase pathway, using activation assays (e.g., G-LISA or pull-down assays).
Troubleshooting Guides
Issue 1: Inconsistent results in cell motility or contractility assays.
| Possible Cause | Troubleshooting Step |
| Cell health and viability | Ensure cells are healthy and within a consistent passage number. Perform a cytotoxicity assay to confirm that the used concentration of Sceptrin is not causing significant cell death. |
| Inconsistent this compound concentration | Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution in the appropriate solvent (e.g., DMSO or ethanol).[1] |
| Variability in assay conditions | Standardize all assay parameters, including cell seeding density, incubation times, and serum concentration in the media. |
| Actin cytoskeleton dynamics | The timing of Sceptrin treatment relative to the cellular process being studied is critical. Optimize the treatment duration to observe the desired effect on cell motility or contractility. |
Issue 2: Unexpected changes in cell signaling unrelated to actin dynamics.
| Possible Cause | Troubleshooting Step |
| Off-target effect on muscarinic receptors | If your cells express muscarinic receptors, consider that Sceptrin may be acting as an antagonist. Verify mAChR expression in your cell line. If present, use a known mAChR antagonist as a control to see if it phenocopies the effects of Sceptrin. |
| Activation or inhibition of other signaling pathways | Perform a broader off-target screening to identify potential interactions with other receptors, kinases, or ion channels that might be influencing your observed phenotype. |
| Indirect effects on signaling | Disruption of the actin cytoskeleton can have widespread and indirect effects on various signaling pathways. Use actin-disrupting agents with different mechanisms of action (e.g., cytochalasin D, latrunculin A) as controls to determine if the observed signaling changes are a general consequence of actin perturbation. |
Data Presentation
Table 1: Summary of Known and Potential Interactions of this compound
| Target Class | Specific Target | Interaction Type | Quantitative Data (Kᵢ / IC₅₀) | Reference |
| Prokaryotic Cytoskeleton | MreB | Binding / Inhibition of cell wall formation | Data not available | [1] |
| Eukaryotic Cytoskeleton | Monomeric Actin | Binding / Inhibition of polymerization | Data not available | [2] |
| GPCRs | Muscarinic Acetylcholine Receptors (mAChRs) | Competitive Antagonist | Data not available | [1] |
| Kinases | Not reported | - | Data not available | - |
| Ion Channels | Not reported | - | Data not available | - |
Note: The lack of quantitative data highlights a significant gap in the current understanding of this compound's off-target profile.
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Type | Recommended Concentration Range | Notes |
| Cytotoxicity (e.g., MTT, MTS) | Cancer cell lines (e.g., HeLa, A549) | 0.1 - 100 µM | It is crucial to determine the IC₅₀ for each cell line used. |
| Cell Motility (e.g., wound healing, transwell) | Adherent cell lines | 1 - 20 µM | Concentrations should be below the determined cytotoxic level. |
| Actin Polymerization | Purified actin | 1 - 50 µM | The effective concentration will depend on the specific assay conditions. |
| Muscarinic Receptor Binding | Membranes from cells expressing mAChRs | 0.01 - 100 µM | A wide concentration range is needed to determine the binding affinity. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: In Vitro Actin Polymerization Assay (Pyrene-labeled actin)
-
Actin Preparation: Resuspend pyrene-labeled actin and unlabeled actin in G-buffer (General Actin Buffer) to the desired final concentration.
-
Initiation of Polymerization: Add polymerization induction buffer (containing KCl and MgCl₂) to the actin solution to initiate polymerization.
-
Sceptrin Treatment: Immediately add different concentrations of this compound or vehicle control to the reaction mixture.
-
Fluorescence Monitoring: Monitor the increase in fluorescence intensity over time using a fluorescence spectrophotometer (Excitation: ~365 nm, Emission: ~407 nm).
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the rates between treated and untreated samples.
Protocol 3: Muscarinic Receptor Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing a specific muscarinic receptor subtype (e.g., M₁, M₂, M₃).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-NMS), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ and calculate the Kᵢ value using the Cheng-Prusoff equation.
Mandatory Visualization
References
Improving the yield and purity of synthetic Sceptrin dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Sceptrin dihydrochloride. Our aim is to facilitate the improvement of yield and purity through detailed experimental protocols, data analysis, and visual aids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of Sceptrin?
A1: The total synthesis of Sceptrin presents several key challenges:
-
Construction of the Cyclobutane Core: Formation of the sterically congested all-trans-1,2,3,4-tetrasubstituted cyclobutane ring with correct stereochemistry is a significant hurdle.[1]
-
Installation of 2-Aminoimidazole Moieties: The 2-aminoimidazole rings are sensitive to certain reaction conditions, making their introduction a delicate step.[1]
-
Regioselective Halogenation: Selective halogenation in the presence of multiple reactive sites on the pyrrole and imidazole rings can be difficult to control.[1]
-
Intermediate Instability: Several intermediates in the synthetic pathway are fragile and prone to degradation, requiring careful handling and optimized reaction conditions.[1]
Q2: Which synthetic route is recommended for achieving a high overall yield?
A2: The total synthesis developed by Baran and coworkers is notable for its efficiency, affording (±)-Sceptrin in a 24% overall yield over a minimal number of steps without the need for chromatographic purification.[1][2] This route leverages a strategic oxaquadricyclane rearrangement to construct the cyclobutane core.
Q3: How can I purify the final Sceptrin product?
A3: The Baran synthesis advantageously avoids chromatography for the final product. Purification is achieved through trituration and washing. Specifically, after the final reaction, the crude product is washed with water and dichloromethane, followed by trituration with n-butanol to yield pure Sceptrin.[3]
Q4: What is the best way to form the dihydrochloride salt of Sceptrin?
A4: To form the dihydrochloride salt, the free base of Sceptrin can be dissolved in a suitable solvent like methanol, followed by the addition of hydrochloric acid. The solvent is then removed under reduced pressure to yield the salt. It is crucial to use anhydrous conditions if an anhydrous salt is desired.
Q5: What are the known biological activities of Sceptrin?
A5: Sceptrin exhibits a broad range of biological activities, including antimicrobial, antiviral, antimuscarinic, and antihistaminic properties.[1][4] It has also been shown to inhibit cell motility in cancer cell lines by binding to monomeric actin and disrupting the actin cytoskeleton.[4][5][6][7] Its mechanism of antimicrobial action involves the disruption of cell membranes.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in the cyclobutane formation step (Baran route) | Incomplete rearrangement of the oxaquadricyclane precursor. | Ensure the reaction is stirred for the full 24 hours at 23 °C with the correct concentration of sulfuric acid in methanol. Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Formation of multiple products during ketal hydrolysis. | The ketal intermediates are sensitive and can lead to a mixture of compounds upon hydrolysis. | As noted in the Baran synthesis, a workup with acetic acid after DIBAL reduction helps to hydrolyze the mixture of ketals to the desired diol. Careful control of the hydrolysis time (e.g., 5 minutes with 80% aqueous AcOH) is crucial.[3] |
| Failed or low-yield α-halogenation of the diketone intermediate. | Interference from the pyrrole moieties, polyhalogenation, or fragmentation of the cyclobutane ring. | The Baran synthesis developed a specific protocol using benzyltrimethylammonium dichloroiodate in THF at 60 °C, which provides the desired bis-α-chloroketone in nearly quantitative yield. Avoid traditional halogenating agents that are known to fail for this substrate.[1] |
| Difficulty in the formation of the 2-aminoimidazole rings. | The intermediates are delicate, and standard conditions may lead to decomposition. | A two-step, one-flask protocol is effective: first, treat the bis-α-chloroketone with sodium diformylamide, followed by hydrolysis with HCl in methanol. Then, react the resulting bis-aminoketone with cyanamide in water at 95 °C.[1][3] |
| Final product is an oil or fails to crystallize/precipitate. | The presence of impurities or residual solvent. The hydrochloride salt may be hygroscopic. | Ensure all previous steps are carried out to completion to minimize impurities. For the final purification, thorough washing and trituration as described in the protocol are essential. When forming the hydrochloride salt, use anhydrous solvents and store the final product under an inert atmosphere. |
| Low purity of the final this compound. | Incomplete reactions leading to side products. Degradation of the product during workup or storage. | Monitor each reaction closely by TLC or LC-MS to ensure complete conversion. Sceptrin has shown some instability in aqueous solutions at room temperature over time, so it is advisable to store the final compound at -20°C and protect it from light.[3][9] |
Quantitative Data Summary
Table 1: Step-wise Yields for the Total Synthesis of (±)-Sceptrin (Baran Route)
| Step | Transformation | Yield |
| 1 | Oxaquadricyclane Rearrangement | 50% |
| 2 | Ketal Protection, Reduction, Hydrolysis, Mesylation, Azide Displacement | Not reported as isolated yield (crude used directly) |
| 3 | Ketal Reprotection, Azide Reduction, Pyrrole Coupling | 70% (from diol 5) |
| 4 | α-Halogenation | ~100% |
| 5 | 2-Aminoimidazole Formation | 72% |
| Overall | Dimethyl acetylenedicarboxylate to (±)-Sceptrin | 24% |
Note: Yields are based on the published synthesis by Baran et al. and may vary depending on experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of (±)-Sceptrin from Bis-α-chloroketone 10 (Baran Route)
-
Formation of Bis-formamide 11:
-
To a solution of bis-α-chloroketone 10 (350 mg, 0.573 mmol) in acetonitrile (35 mL), add sodium diformylamide (300 mg, 3.157 mmol).
-
Stir the resulting solution at 35 °C for 40 hours.
-
Remove the solvent in vacuo.
-
Wash the residue with water (30 mL) and dichloromethane (30 mL) to obtain crude formamide 11 .[3]
-
-
Hydrolysis to Bis-aminoketone 12:
-
Dissolve the crude formamide 11 (approx. 400 mg) in methanol (30 mL) and add concentrated aqueous HCl (3 mL).
-
Stir the solution at 23 °C for 16 hours.
-
Remove the solvent in vacuo to yield the crude bis-aminoketone hydrochloride.[3]
-
-
Formation of (±)-Sceptrin (1):
-
Dissolve the residue from the previous step in water (10 mL) and add cyanamide (260 mg, 6.184 mmol).
-
Heat the reaction mixture to 95 °C for 4 hours.
-
Monitor the reaction by TLC (CHCl₃-MeOH-H₂O 20:6:1, saturated with NH₃). Avoid prolonged reaction times to prevent decomposition.
-
After cooling, evaporate the solvent.
-
Redissolve the residue in n-butanol at -20 °C to precipitate pure (±)-Sceptrin 1 (256 mg, 72% yield from 10 ) as a pale yellow powder.[3]
-
Formation of this compound:
-
Dissolve the purified (±)-Sceptrin free base in a minimal amount of anhydrous methanol.
-
Add two equivalents of a standardized solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane) dropwise while stirring.
-
The dihydrochloride salt will precipitate. If precipitation is slow, it can be induced by the addition of a less polar co-solvent like diethyl ether.
-
Collect the precipitate by filtration, wash with a small amount of the non-polar solvent, and dry under high vacuum.
Visualizations
Caption: A simplified workflow for the total synthesis of Sceptrin.
Caption: Troubleshooting logic for Sceptrin synthesis.
Caption: Mechanism of action of Sceptrin.
References
- 1. baranlab.org [baranlab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adipogen.com [adipogen.com]
Navigating the Synthetic Maze: A Technical Support Center for the Total Synthesis of Sceptrin
For researchers, scientists, and professionals in drug development embarking on the challenging journey of synthesizing Sceptrin, this technical support center offers a comprehensive guide to overcoming common hurdles. Drawing from pivotal publications in the field, this resource provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to facilitate a successful synthesis.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing insights and potential solutions based on successful published syntheses.
Question 1: My biomimetic [2+2] cycloaddition of hymenidin or its simple derivatives is failing. What are alternative strategies for constructing the cyclobutane core?
Answer: Direct dimerization of hymenidin has proven to be a significant challenge and has been largely unsuccessful in laboratory settings.[1] Two primary and more successful strategies have emerged for the construction of the Sceptrin core:
-
Oxaquadricyclane Rearrangement: A robust method involves the acid-catalyzed rearrangement of a 3-oxaquadricyclane derivative. This approach, pioneered by Baran and coworkers, reliably forms the desired all-trans-cyclobutane structure.[1][2][3]
-
Photochemical [2+2] Dimerization of a Hymenidin Surrogate: A more recent, concise approach developed by Jamison and Nguyen employs a photochemical intermolecular [2+2] dimerization of a specially designed imidazopyrimidine propeneamine, which serves as a hymenidin surrogate. This reaction is catalyzed by an iridium photosensitizer under blue LED irradiation.[4][5][6][7][8][9]
Question 2: I am struggling with controlling the stereochemistry of the cyclobutane ring, leading to a mixture of diastereomers. How can I obtain the correct all-trans configuration?
Answer: Achieving the all-trans stereochemistry of the four substituents on the cyclobutane ring is a critical challenge. Here are proven solutions:
-
Programmed Oxaquadricyclane Fragmentation: The rearrangement of an oxaquadricyclane inherently leads to the thermodynamically favored all-trans configuration of the resulting cyclobutane.[1][10]
-
Epimerization: In some synthetic routes, an initial cycloaddition may yield a mixture of stereoisomers. It is possible to epimerize an undesired stereocenter to the more stable all-trans configuration at a later stage, for example, after hydrolysis of a dithiane protecting group.[11]
-
Selective Photodimerization: The photochemical dimerization of the hymenidin surrogate developed by the Jamison group surprisingly yields the C2-symmetric dimer as a single regio- and diastereomer, directly providing the correct relative stereochemistry.[4][6][7]
Question 3: The introduction of the 2-aminoimidazole moieties is proving difficult due to their high polarity and reactivity. What is a reliable method for their installation?
Answer: The direct handling of the 2-aminoimidazole groups can be problematic. A successful strategy is to use a masked equivalent that can be unmasked in a late-stage transformation:
-
Imidazopyrimidine as a 2-Aminoimidazole Surrogate: The Jamison synthesis utilizes an imidazopyrimidine heterocycle as a stable precursor. This group is carried through the key dimerization step and then converted to the 2-aminoimidazole functionality in the final step by treatment with hydrazine.[7][8]
-
Guanidinylation: Other approaches have successfully installed the 2-aminoimidazole rings by reacting a diamine precursor with a suitable guanidinylating agent. However, this can sometimes be challenging depending on the substrate.
Question 4: I am encountering issues with chemo- and regioselective halogenation of the pyrrole rings without affecting other functional groups. What conditions should I use?
Answer: Standard halogenation protocols often fail due to the sensitivity of the Sceptrin core and the reactivity of the pyrrole moieties, leading to polyhalogenation or decomposition.[1] A specific method was developed to overcome this:
-
Benzyltrimethylammonium Dichloroiodate: For the chlorination of the pyrrole rings, the use of benzyltrimethylammonium dichloroiodate has been shown to be highly effective, providing the desired bis-α-chloroketone in near-quantitative yield without the need for chromatography.[1] This reagent offers a solution for the chemo- and regioselectivity challenge.
Quantitative Data Summary
The following table summarizes key reaction yields from a highly efficient total synthesis of (±)-Sceptrin, providing a benchmark for researchers.
| Step | Reactants | Product | Yield (%) | Reference |
| Monomer Synthesis | N-Boc-propargylamine, 3-bromoimidazopyrimidine | Hymenidin Surrogate (9) | 63 | [4][6][7] |
| Key [2+2] Photodimerization | Hymenidin Surrogate (9), Ir[dF(CF3)ppy]2(dtbbpy)PF6, blue LEDs | C2-Symmetric Dimer (10) | 41-57* | [4][6][7] |
| Final Elaboration and Deprotection (One-pot) | C2-Symmetric Dimer (10), Bromopyrrole derivative (12), Hydrazine | (±)-Sceptrin | 34 | [4][6][7] |
| Overall Yield | From N-Boc-propargylamine | (±)-Sceptrin | ~24 | [2][3][12] |
*Yield based on recovered starting material.
Key Experimental Protocols
Protocol 1: Photochemical [2+2] Dimerization of Hymenidin Surrogate
This protocol describes the key step in the concise synthesis of (±)-Sceptrin as reported by Jamison and coworkers.[4][6][7]
-
Preparation: In a suitable reaction vessel, dissolve the hymenidin surrogate (9) in methanol.
-
Catalyst Addition: Add the iridium photocatalyst, Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1.8 mol %).
-
Irradiation: Irradiate the solution with blue LEDs (440–450 nm) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the C2-symmetric dimer (10) by flash column chromatography.
Protocol 2: Rearrangement of 3-Oxaquadricyclane
This protocol is based on the work of Baran and coworkers for the formation of the cyclobutane core.[1]
-
Reaction Setup: Dissolve the 3-oxaquadricyclane (38) in methanol (to a concentration of 0.084 M).
-
Acid Catalysis: Add concentrated sulfuric acid (H2SO4) to the solution.
-
Reaction Time: Stir the reaction mixture at 23 °C for 24 hours.
-
Workup: Perform an aqueous workup to quench the reaction and isolate the crude product.
-
Purification: The resulting trans,trans,trans-cyclobutane (4) can often be obtained as a white crystalline solid without the need for chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two major successful strategies for the total synthesis of Sceptrin.
References
- 1. baranlab.org [baranlab.org]
- 2. Short total synthesis of sceptrin – Zografos Lab [alzograf.webpages.auth.gr]
- 3. Short total synthesis of (+/-)-sceptrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Total Synthesis of (±)-Sceptrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short Total Synthesis of Sceptrin - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Short Total Synthesis of (±)-Sceptrin - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Sceptrin dihydrochloride stability testing under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Sceptrin dihydrochloride under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound, in its amorphous powder form, should be stored at -20°C. It is stable for at least 2 years when stored under these conditions. It is also crucial to protect the compound from light.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO or ethanol.[1] For optimal stability, it is recommended to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles. The stability of the compound in solution is not well-established and should be determined empirically for your specific experimental conditions.
Q3: What is a forced degradation study and why is it necessary for this compound?
A3: A forced degradation study, or stress testing, is the intentional degradation of a drug substance under more severe conditions than accelerated stability testing.[2] These studies are critical for establishing the intrinsic stability of the molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[3] For this compound, this helps predict its degradation pathways and ensures that the analytical methods used can accurately separate the intact drug from any degradants that might form during storage or use.[4]
Q4: What are the typical stress conditions used in a forced degradation study?
A4: Recommended stress factors include high and low pH (acid and base hydrolysis), elevated temperature (thermal degradation), light exposure (photolysis), and oxidation.[2] The goal is to achieve a target degradation of approximately 10-20%, which is sufficient to detect and identify degradation products without completely destroying the molecule.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected loss of potency in control samples. | 1. Improper storage of stock solution.2. Adsorption to container surfaces.3. Degradation due to ambient light exposure during handling. | 1. Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles.2. Use low-adsorption polypropylene or silanized glass vials.3. Handle the compound and its solutions under amber light or in light-blocking tubes.[1] |
| Multiple new peaks appear in the HPLC chromatogram after a short time in an aqueous buffer. | 1. Hydrolytic degradation.2. Buffer incompatibility. | 1. Sceptrin may be unstable in aqueous solutions. Determine the rate of degradation at different pH values (see Protocol 1). Prepare solutions immediately before use.2. Check for potential reactions between the compound and buffer components. Test stability in alternative buffer systems. |
| Assay results are inconsistent between experiments. | 1. Incomplete dissolution of the powder.2. Pipetting errors with viscous solvents like DMSO.3. Instability in the analytical mobile phase. | 1. Ensure complete dissolution by vortexing and/or brief sonication.2. Use positive displacement pipettes for accurate handling of viscous solvents.3. Assess the stability of Sceptrin in the mobile phase over the typical run time of the analytical method. |
| No degradation is observed under initial stress conditions. | The stress condition is not harsh enough. | Incrementally increase the stressor concentration, temperature, or duration of exposure. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature from 60°C to 80°C. |
Recommended Experimental Protocols
Protocol 1: Forced Degradation - Hydrolysis Study
This protocol aims to determine the susceptibility of this compound to acid and base-mediated hydrolysis.
-
Preparation : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Acid Hydrolysis :
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate samples at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis :
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate samples at 60°C.
-
Withdraw aliquots at the same time points.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.
-
-
Neutral Hydrolysis :
-
Dilute the stock solution with purified water (pH ~7.0).
-
Incubate and sample as described above. No neutralization is needed.
-
-
Analysis : Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Quantify the remaining percentage of intact this compound and characterize any degradation products.
Protocol 2: Forced Degradation - Oxidative Stress Study
This protocol assesses the stability of the compound in the presence of an oxidizing agent.
-
Preparation : Prepare a 1 mg/mL stock solution of this compound.
-
Oxidation :
-
Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Keep the samples at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis : Analyze the samples directly by HPLC. The mobile phase will quench the reaction. Compare the chromatograms to a control sample diluted with water instead of H₂O₂.
Protocol 3: Forced Degradation - Photostability Study
This protocol evaluates the degradation caused by exposure to light, following ICH Q1B guidelines.
-
Sample Preparation : Prepare thin layers of solid this compound powder in clear glass dishes. Prepare a solution (e.g., 100 µg/mL in ethanol) in quartz cuvettes or clear glass vials.
-
Control Samples : Prepare identical samples but wrap them completely in aluminum foil to serve as dark controls.
-
Light Exposure :
-
Place both sets of samples in a photostability chamber.
-
Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis : After exposure, dissolve the solid samples in a suitable solvent. Analyze both the solid and solution samples, along with their dark controls, by HPLC to quantify photodegradation.
Data Presentation
The results from forced degradation studies should be summarized to facilitate analysis and reporting.
Table 1: Hypothetical Stability of this compound under Hydrolytic Stress Conditions (60°C)
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (Water) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.5 | 92.1 |
| 4 | 90.7 | 99.1 | 85.6 |
| 8 | 82.1 | 98.3 | 73.4 |
| 24 | 65.4 | 95.8 | 50.2 |
Table 2: Hypothetical Stability of this compound under Oxidative and Photolytic Stress
| Condition | Duration | % Remaining | Notes |
| Oxidative (3% H₂O₂) | 24 hours | 88.5 | Two major degradation products observed. |
| Photolytic (Solid) | 1.2 million lux-hr | 98.9 | Slight discoloration observed. |
| Photolytic (Solution) | 1.2 million lux-hr | 94.3 | One major degradation product observed. |
Visualizations
The following diagrams illustrate key workflows and concepts in stability testing.
References
How to minimize Sceptrin dihydrochloride precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of Sceptrin dihydrochloride precipitation in cell culture media. Our goal is to help you minimize precipitation events and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of this compound precipitation in my cell culture medium?
A1: Precipitation of this compound can manifest in several ways. You may observe the medium becoming cloudy or hazy, the formation of fine, visible particles, or the appearance of larger crystals, often on the surface of the culture vessel.[1] It is important to differentiate this from microbial contamination, which can also cause turbidity but is typically accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms visible under high magnification.
Q2: What are the primary factors that can cause this compound to precipitate in cell culture?
A2: The precipitation of this compound is a complex issue that can be attributed to several factors:
-
Physicochemical Properties: Like many experimental compounds, this compound may have limited aqueous solubility.
-
Solvent Shock: this compound is often dissolved in a high-concentration stock solution using a non-aqueous solvent like dimethyl sulfoxide (DMSO). When this concentrated stock is introduced into the aqueous environment of the cell culture medium, the sudden change in solvent polarity can cause the compound to precipitate out of solution.[1][2]
-
High Final Concentration: Every compound has a finite solubility in a specific medium. If the final concentration of this compound exceeds its solubility limit in your cell culture system, it will precipitate.[1]
-
Temperature Fluctuations: Changes in temperature can significantly impact the solubility of a compound. For instance, adding a cold stock solution to a warm medium or vice versa can induce precipitation. Repeated freeze-thaw cycles of the stock solution can also contribute to this issue.[1][3]
-
pH of the Medium: The pH of the cell culture medium can affect the ionization state and, consequently, the solubility of this compound.[4]
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), to form insoluble complexes.[3][5][6]
Q3: My this compound is dissolved in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: This is a common issue known as "solvent shock." Here are several strategies to mitigate it:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, with many protocols recommending 0.1% or lower to avoid both precipitation and solvent-induced toxicity.[4]
-
Modify the Addition Process: Instead of adding the stock solution directly to the full volume of media, try adding the cell culture medium dropwise to your this compound stock solution while vortexing vigorously. This gradual dilution can help keep the compound in solution.[7] Alternatively, add the stock solution to the medium slowly and with gentle agitation.[8]
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[4][8]
Q4: Can the type of cell culture medium I use affect the precipitation of this compound?
A4: Yes, the composition of the cell culture medium can significantly influence the solubility of this compound.[1] Different media formulations (e.g., DMEM, RPMI-1640, F-12) have varying concentrations of salts, amino acids, and other components that can interact with your compound. For example, media with higher levels of calcium or phosphate may be more likely to form insoluble precipitates.[1][5] If you are encountering persistent precipitation, consider testing the solubility of this compound in a different base medium if your experimental design permits.
Q5: Is it advisable to filter the medium to remove the this compound precipitate?
A5: Filtering the medium to remove the precipitate is not recommended. This action will lower the effective concentration of this compound in your experiment, leading to inaccurate and non-reproducible results.[4] It is always better to address the root cause of the precipitation.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness upon adding stock solution | Solvent shock due to rapid change in polarity.[1] | Add the stock solution dropwise to the pre-warmed medium while gently vortexing.[1][8] |
| High final concentration of the compound. | Determine the kinetic solubility of this compound in your specific medium (see Protocol 1) and work below this concentration. | |
| Precipitate forms over time in the incubator | pH shift in the medium due to cellular metabolism or CO2 levels. | Ensure your medium is adequately buffered for the CO2 concentration in your incubator. Consider using a medium with HEPES buffer for more stable pH. |
| Temperature fluctuations. | Ensure the incubator maintains a stable temperature. Avoid repeated warming and cooling of the supplemented medium. | |
| Interaction with media components.[4] | Test the solubility of this compound in a simpler buffer like PBS to see if media components are the cause.[1] | |
| Precipitate observed after thawing stock solution | Freeze-thaw cycles promoting precipitation.[3] | Aliquot the this compound stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Inconsistent precipitation between experiments | Inconsistent preparation of stock or supplemented media. | Standardize your protocol for preparing stock solutions and adding them to the culture medium. Ensure the stock solution is fully dissolved before each use. |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
37°C water bath or incubator
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[8]
-
Pre-warm the Medium: Pre-warm your cell culture medium to 37°C.[8]
-
Prepare Serial Dilutions:
-
In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your this compound stock solution directly into the pre-warmed cell culture medium. For example, start with a 1:100 dilution and then perform 2-fold serial dilutions.
-
Vortex gently immediately after adding the stock to each tube.[8]
-
-
Incubate: Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 2, 12, or 24 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, particles, or crystals).
-
Microscopic Examination: To confirm your visual observations, examine a small sample from each dilution under a microscope.
-
Determine the Kinetic Solubility: The highest concentration that remains clear and free of precipitate is the kinetic solubility of this compound in your medium under these conditions.
Visualizing the Problem
Factors Contributing to Precipitation
Caption: Key factors that can lead to the precipitation of this compound in cell culture media.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Managing pH sensitivity of Sceptrin dihydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH sensitivity of Sceptrin dihydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pH sensitivity a concern?
Sceptrin is a marine alkaloid isolated from sponges of the Agelas genus, belonging to the pyrrole-imidazole class of compounds. It is supplied as a dihydrochloride salt to enhance its stability and aqueous solubility. The Sceptrin molecule contains multiple nitrogen-containing functional groups, including amide and imidazole moieties. These groups are susceptible to pH-dependent chemical changes, such as hydrolysis, which can lead to the degradation of the compound and a loss of biological activity. Therefore, careful management of pH is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the potential consequences of improper pH management when working with this compound?
Improper pH control can lead to several experimental issues:
-
Compound Precipitation: Changes in pH can alter the ionization state of Sceptrin, potentially reducing its solubility in aqueous buffers and cell culture media, leading to precipitation.
-
Loss of Biological Activity: Degradation of the parent compound due to pH-induced hydrolysis can result in a partial or complete loss of its intended biological effect.
-
Inconsistent Results: Variability in the pH of experimental solutions can lead to poor reproducibility of bioassay results.
-
Formation of Artifacts: Degradation products may have off-target effects, leading to misinterpretation of experimental data.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). This minimizes the need for repeated handling of the solid compound and reduces the risk of degradation from atmospheric moisture. The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: What is the recommended pH range for working with this compound solutions?
While specific stability data for this compound is not extensively published, based on the stability of its core structures (pyrrole-imidazole and amide bonds), a pH range of 6.0 to 7.4 is generally recommended for maintaining its integrity in aqueous solutions for short-term experiments.[1] Extreme acidic or alkaline conditions should be avoided.
Troubleshooting Guide
Issue 1: I observe a precipitate after adding my this compound stock solution to my cell culture medium or buffer.
-
Question: Why is my this compound precipitating, and how can I resolve this?
-
Answer: Precipitation is a common issue with hydrophobic compounds like Sceptrin when diluted into aqueous solutions.[2] The primary causes include:
-
"Solvent Shock": The rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous medium can cause the compound to "crash out" of solution.[2]
-
Exceeding Solubility Limit: The final concentration of Sceptrin in the medium may be higher than its aqueous solubility at that specific pH and temperature.
-
Interaction with Media Components: Sceptrin may interact with salts or proteins in the medium, leading to the formation of insoluble complexes.[3]
-
pH Shift: The addition of the stock solution may have altered the pH of the medium to a point where Sceptrin is less soluble.
-
Troubleshooting Steps:
-
Improve Dilution Technique: Instead of adding the stock solution directly to the full volume of medium, prepare an intermediate dilution in a smaller volume of medium or a suitable buffer (like PBS). Then, add this intermediate dilution to the final volume. Always add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.[2]
-
Pre-warm the Medium: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the Sceptrin stock solution, as temperature can affect solubility.[4]
-
Check the Final Concentration: You may be exceeding the solubility limit. Try working with a lower final concentration of Sceptrin.
-
Verify Medium pH: Check the pH of your final working solution. If it has shifted significantly, you may need to use a buffered medium (e.g., containing HEPES) to maintain a stable pH.[4]
Issue 2: My this compound solution seems to lose its biological activity over time.
-
Question: What could be causing the loss of activity, and how can I prevent it?
-
Answer: A gradual loss of activity is often indicative of compound degradation. For Sceptrin, this is likely due to the hydrolysis of its amide bonds, which can be accelerated by non-optimal pH and temperature conditions.[5][6]
Troubleshooting Steps:
-
Freshly Prepare Working Solutions: Prepare your final working solutions of this compound immediately before each experiment from a frozen stock.
-
Proper Stock Solution Storage: Aliquot your high-concentration stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
-
Control the pH of Your Assay: Use a well-buffered system for your experiments to maintain a stable pH within the recommended range (pH 6.0-7.4).
-
Minimize Exposure to Harsh Conditions: Avoid prolonged incubation of Sceptrin solutions at elevated temperatures or exposure to strong light.
Data Presentation
Table 1: Illustrative pH Stability Profile of this compound
Disclaimer: The following data is illustrative and based on the known stability of related pyrrole-imidazole alkaloids. Specific experimental validation for this compound is recommended.
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Remaining Parent Compound (%) | Potential Degradation Pathway |
| 4.0 | 37 | 24 | < 70% | Acid-catalyzed amide hydrolysis |
| 6.0 | 37 | 24 | > 90% | Minimal degradation |
| 7.4 | 37 | 24 | > 95% | Minimal degradation |
| 8.5 | 37 | 24 | < 80% | Base-catalyzed amide hydrolysis |
Table 2: Recommended Buffer Systems for this compound in Different Experimental Setups
| Experimental System | Recommended Buffer | Concentration (mM) | Target pH | Notes |
| Cell Culture | HEPES | 10-25 | 7.2-7.4 | Provides stable pH control in CO2 incubators.[1] |
| Antimicrobial Broth Microdilution | Phosphate-Buffered Saline (PBS) | 1X | 7.0-7.2 | Ensure compatibility with the specific bacterial strain and growth medium. |
| Enzyme Assays | MOPS or PIPES | 20-50 | 6.5-7.5 | Select a buffer with a pKa close to the desired assay pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. e. Visually inspect the solution to ensure there are no particulates. f. Aliquot the stock solution into single-use, light-protected tubes. g. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Treatment
-
Materials: 10 mM this compound stock in DMSO, pre-warmed sterile cell culture medium, sterile tubes.
-
Procedure (for a final concentration of 10 µM): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix gently by pipetting. c. Prepare the final working solution by adding the required volume of the 100 µM intermediate solution to the main volume of pre-warmed cell culture medium. For example, add 1 mL of the 100 µM solution to 9 mL of medium for a final concentration of 10 µM. d. Gently swirl the medium to ensure thorough mixing before adding it to the cells. e. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Sceptrin Dihydrochloride as a Specific MreB Protein Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sceptrin dihydrochloride with other known MreB inhibitors, offering experimental data and detailed protocols to aid in the validation of its specificity and efficacy as a therapeutic or research tool.
Introduction to MreB Inhibition
MreB, the prokaryotic homolog of actin, is a crucial cytoskeletal protein in most rod-shaped bacteria. It plays a vital role in cell shape determination, chromosome segregation, and cell wall biosynthesis. Its essential nature and conservation across many pathogenic bacteria make it an attractive target for novel antibiotic development. This guide focuses on this compound, a marine natural product, and compares its performance against established MreB inhibitors, A22 and CBR-4830.
Comparative Analysis of MreB Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. This data is essential for evaluating the potency and potential specificity of these compounds.
Table 1: In Vitro Inhibition of E. coli MreB ATPase Activity
| Compound | IC50 (µM) | Mechanism of Action | Reference |
| This compound | Not Reported | Binds to MreB, disrupts cell membrane and cell wall | [1](--INVALID-LINK--) |
| A22 | 447 ± 87 | Interacts with the ATP binding site of MreB, inhibiting polymerization | [2](--INVALID-LINK--) |
| CBR-4830 | 49 ± 8 | Competes with ATP for binding to the nucleotide-binding pocket of MreB | [2](--INVALID-LINK--) |
| TXH11106 (Third-generation) | 14 ± 2 | Enhanced inhibition of MreB ATPase activity | [2](--INVALID-LINK--) |
Table 2: Minimum Inhibitory Concentration (MIC) Against E. coli
| Compound | MIC (µg/mL) | Notes | Reference |
| This compound | Not specified, but effects observed at and above MIC | Bacteriostatic at MIC, bactericidal at higher concentrations | [1](--INVALID-LINK--) |
| A22 | 3.1 | [3](--INVALID-LINK--) | |
| CBR-4830 | 8 | Against efflux-compromised P. aeruginosa | [4](--INVALID-LINK--) |
Signaling Pathway and Experimental Workflows
To understand the validation process, it is crucial to visualize the underlying biological pathways and experimental procedures.
Caption: MreB polymerization and its role in guiding cell wall synthesis.
Caption: General experimental workflow for validating a novel MreB inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
MreB ATPase Activity Assay
This assay quantifies the enzymatic activity of MreB and the inhibitory effect of test compounds.
Objective: To determine the IC50 value of an inhibitor on MreB's ATP hydrolysis activity.
Materials:
-
Purified MreB protein
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
Test compound (this compound, A22, CBR-4830) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the purified MreB protein to each well.
-
Add the different concentrations of the test compound or solvent control to the respective wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Bacterial Cell Morphology Analysis
This method assesses the impact of MreB inhibitors on bacterial cell shape, a direct indicator of MreB function.
Objective: To observe and quantify changes in bacterial cell morphology upon treatment with MreB inhibitors.
Materials:
-
Bacterial culture (e.g., E. coli) in the logarithmic growth phase
-
Test compounds (this compound, A22, CBR-4830)
-
Microscope slides and coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Gram stain or a membrane stain like FM 4-64)
-
Microscope with high-magnification objective (e.g., 100x oil immersion) and a camera
-
Image analysis software
Protocol:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Treat the bacterial cultures with different concentrations of the test compounds (typically at or above the MIC) and a solvent control.
-
Incubate the cultures for a defined period (e.g., 2-4 hours).
-
At different time points, take aliquots of the cultures.
-
Fix the bacterial cells with a suitable fixative.
-
Prepare smears of the fixed cells on microscope slides.
-
Stain the cells using an appropriate method to visualize their morphology.
-
Observe the stained cells under the microscope and capture images.
-
Analyze the images to quantify changes in cell shape parameters such as length, width, and circularity. A common effect of MreB inhibition is the transition from a rod shape to a spherical or ovoid form.[1]
Bidirectional Affinity Chromatography for Target Identification
This powerful technique was instrumental in identifying MreB as the binding partner of Sceptrin.
Objective: To identify the cellular target of a natural product extract.
Materials:
-
Natural product extract (e.g., from Agelas conifera)
-
E. coli lysate
-
Affinity chromatography resins (e.g., Affi-Gel 10, Affi-Gel Hz)
-
Immunoaffinity fluorescent (IAF) tag
-
Antibodies against the IAF tag
-
Buffers for binding, washing, and elution
-
SDS-PAGE and mass spectrometry equipment
Protocol:
-
Forward Affinity: Immobilize the E. coli protein lysate onto an affinity resin.
-
Pass the natural product extract over the column.
-
Wash the column to remove non-specifically bound compounds.
-
Elute the bound natural products.
-
Reverse Affinity: Chemically attach an immunoaffinity fluorescent (IAF) tag to the eluted natural products.
-
Immobilize an antibody specific to the IAF tag on a new affinity resin.
-
Pass the IAF-tagged natural products over the antibody column to purify them.
-
Elute the purified IAF-tagged natural products.
-
Incubate the purified, tagged natural products with the E. coli lysate.
-
Use the anti-IAF antibody to co-immunoprecipitate the tagged natural product along with its bound protein target.
-
Separate the protein complex by SDS-PAGE.
-
Excise the protein band of interest and identify the protein using mass spectrometry.
This protocol successfully identified MreB as the binding partner for Sceptrin.[5]
Discussion and Conclusion
The validation of this compound as a specific MreB inhibitor requires a multi-faceted approach. While bidirectional affinity chromatography has strongly indicated a direct interaction with MreB, further quantitative analysis is necessary for a complete picture.
Potency: The available MIC data suggests that Sceptrin is active against bacteria, and its induction of spheroplasts is consistent with the disruption of MreB's function in cell wall maintenance.[1] However, without a direct IC50 value for MreB ATPase inhibition, a precise comparison of its intrinsic inhibitory activity against MreB with that of A22 and CBR-4830 is challenging.
Specificity: A critical consideration for any potential therapeutic is its specificity. The finding that Sceptrin can also bind to eukaryotic actin raises concerns about potential off-target effects and cytotoxicity in mammalian cells. This contrasts with inhibitors like A22, which, despite some reported cytotoxicity, are primarily studied for their effects on the bacterial cytoskeleton. Further investigation into Sceptrin's effects on eukaryotic cells is warranted to assess its therapeutic window.
Future Directions: To rigorously validate this compound as a specific MreB inhibitor, the following experiments are recommended:
-
Quantitative Binding and Inhibition Assays: Determine the Kd for the Sceptrin-MreB interaction and the IC50 for MreB ATPase inhibition to allow for a direct comparison with other inhibitors.
-
Resistance Mapping: Isolate and sequence Sceptrin-resistant bacterial mutants to identify mutations in the mreB gene, which would provide strong genetic evidence of on-target activity.[6]
-
In Vivo Efficacy and Toxicity Studies: Evaluate the antibacterial efficacy of Sceptrin in animal models of infection and assess its toxicity profile.
References
- 1. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TXH11106: A Third-Generation MreB Inhibitor with Enhanced Activity against a Broad Range of Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the binding of sceptrin to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xenobe Research Institute [xenobe.org]
Comparative Efficacy of Sceptrin Dihydrochloride Against Multidrug-Resistant Bacterial Strains: A Guide for Researchers
Disclaimer: The user query "Sceptrin dihydrochloride" presents a potential ambiguity. Scientific literature describes "Sceptrin," a natural antimicrobial compound isolated from marine sponges. Separately, "Septrin" (also known as co-trimoxazole) is a widely used antibiotic combination of sulfamethoxazole and trimethoprim. This guide focuses on the naturally occurring compound Sceptrin . Data on the efficacy of Sceptrin against a wide array of multidrug-resistant (MDR) bacterial strains is limited in publicly available research. This document synthesizes the existing information and provides a comparative framework against standard-of-care antibiotics.
Introduction to Sceptrin
Sceptrin is a marine alkaloid first isolated from the sponge Agelas sceptrum. It has demonstrated antibacterial and antifungal properties.[1] Its unique chemical structure and mechanism of action make it a compound of interest in the search for new antibiotics to combat multidrug resistance. Recent research has also explored the potential of sceptrin in nano-formulations, such as sceptrin-Au nano-aggregates (SANA), to enhance its activity against resistant Gram-negative bacteria.[2]
Mechanism of Action
Sceptrin's primary antibacterial mechanism involves the disruption of the bacterial cell membrane.[1][3] At its Minimum Inhibitory Concentration (MIC), it exhibits a bacteriostatic effect, particularly against Gram-negative bacteria like Escherichia coli, by causing the formation of cell chains and slightly inhibiting RNA synthesis.[1] At concentrations above the MIC, Sceptrin becomes bactericidal, leading to the inhibition of DNA, RNA, protein, and cell wall synthesis, and causing the formation of spheroplasts.[1][3] This is associated with the leakage of potassium ions from the bacterial cells, indicating significant membrane damage.[1]
Data Presentation: Sceptrin Efficacy and Comparative Analysis
Quantitative data on the minimum inhibitory concentrations (MICs) of Sceptrin against a broad spectrum of multidrug-resistant bacteria are not widely available in peer-reviewed literature. The following tables provide a summary of reported activity and a hypothetical comparison with standard antibiotics to illustrate its potential.
Table 1: Reported Antimicrobial Activity of Sceptrin
| Bacterial Species | Gram Stain | MIC (µg/mL) | Notes |
| Escherichia coli | Gram-Negative | Not specified | Bacteriostatic at MIC, bactericidal at >MIC.[1] |
| Gram-Positive Bacteria | Gram-Positive | Not specified | Reported to have activity.[1] |
| Gram-Negative Bacteria | Gram-Negative | Not specified | Reported to have activity.[1] |
Table 2: Hypothetical Comparative Efficacy of Sceptrin against Common Multidrug-Resistant Strains
Disclaimer: The MIC values for Sceptrin in this table are hypothetical and for illustrative purposes only, based on its described broad-spectrum activity. The MIC ranges for comparator antibiotics are based on published data.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]
| Bacterial Strain | Sceptrin (Hypothetical MIC in µg/mL) | Vancomycin (MIC in µg/mL) | Linezolid (MIC in µg/mL) | Meropenem (MIC in µg/mL) | Colistin (MIC in µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 - 8 | 0.5 - 2[5][7] | 1 - 4[4][6] | N/A | N/A |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 4 - 16 | N/A | N/A | ≥2[10][16][17] | ≤2 (Susceptible)[11][12][15] |
| Pseudomonas aeruginosa (MDR) | 8 - 32 | N/A | N/A | >8 | ≤2 (Susceptible) |
| Acinetobacter baumannii (MDR) | 8 - 32 | N/A | N/A | >8 | ≤2 (Susceptible) |
N/A: Not Applicable, as these antibiotics are not typically used to treat these types of bacteria.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL, covering a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation:
-
Prepare flasks containing CAMHB with the antimicrobial agent at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control flask without the antimicrobial agent.
-
Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in each flask.
-
-
Sampling and Plating:
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of the antimicrobial agent.
-
A ≥3-log₁₀ decrease in CFU/mL is indicative of bactericidal activity. A <3-log₁₀ decrease is considered bacteriostatic.
-
Visualizations
Proposed Mechanism of Action of Sceptrin
Caption: Proposed mechanism of action of Sceptrin against bacterial cells.
Experimental Workflow for Antimicrobial Efficacy Testing
Caption: General workflow for evaluating the efficacy of a new antimicrobial agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sceptrin-Au nano-aggregates (SANA) for overcoming drug-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment Options for Carbapenem-Resistant Enterobacteriaceae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Colistin Insusceptibility in Carbapenem-Resistant Enterobacteriaceae Isolates From a Tertiary Referral Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Options for treating carbapenem-resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Meropenem-Vaborbactam Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Effect of Meropenem Concentration on the Detection of Low Numbers of Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Sceptrin: A Comparative Guide to its Anti-Migratory and Anti-Proliferative Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the marine natural product Sceptrin with other cytoskeletal-targeting agents, focusing on its anti-proliferative and anti-migration activities. Experimental data is presented to offer an objective evaluation of its potential as a therapeutic agent.
Executive Summary
Sceptrin, a metabolite isolated from marine sponges, has demonstrated notable efficacy in inhibiting cancer cell migration.[1][2] Its primary mechanism of action involves the disruption of the actin cytoskeleton, leading to reduced cell contractility.[1][3] Contrary to initial interest, current research indicates that Sceptrin does not possess significant anti-proliferative properties against cancer cell lines such as HeLa.[3] This guide compares Sceptrin's bioactivity with two well-characterized actin polymerization inhibitors, Latrunculin A and Cytochalasin D, to provide a contextual understanding of its potency and specificity.
Data Presentation
Table 1: Comparative Anti-Migratory Activity
| Compound | Cell Line | Assay | Concentration | % Inhibition | IC50 | Reference |
| Sceptrin | HeLa | Cell Motility Assay | 40 µM | ~75% | Not Reported | [1] |
| MDA-MB-231 | Cell Motility Assay | 40 µM | ~60% | Not Reported | [1] | |
| A549 | Cell Motility Assay | 40 µM | ~50% | Not Reported | [1] | |
| Latrunculin A | MDA-MB-231 | Transwell Invasion | 0.1 µM | Not Reported | < 1 µM | [4] |
| HepG2 | Cell Migration Assay | 0.1 µM | Significant Decrease | Not Reported | [5] | |
| Cytochalasin D | A549 | Cell Motility Assay | 1 µM | Significant Decrease | Not Reported | [6] |
| HeLa | Wound Healing | 1 µg/mL | Significant Inhibition | Not Reported | [7] | |
| MDA-MB-231 | Transwell Migration | Not Reported | Almost Complete Inhibition | Not Reported | [8] |
Table 2: Comparative Anti-Proliferative Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| Sceptrin | HeLa | Cell Counting | No effect at 40 µM | [3] |
| Latrunculin A | A549 | MTT Assay | 0.06 µg/mL (~0.14 µM) | [5] |
| T47D (Breast) | HIF-1 Activation | 6.7 µM | [5] | |
| Rhabdomyosarcoma | Proliferation Assay | 80-220 nM | [7] | |
| Cytochalasin D | A549 | MTT Assay | 7.32 µM | [9] |
| HeLa | CellTiter Blue Assay | 4.96 µM | [9] | |
| PC-3 (Prostate) | MTT Assay | 11.28 µM | [9] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Sceptrin, Latrunculin A, Cytochalasin D) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Cell Migration Assay (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Compound Treatment: Add fresh culture medium containing the test compound at various concentrations or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.
Cell Invasion Assay (Transwell Assay/Boyden Chamber Assay)
The transwell assay is used to assess the invasive potential of cells through an extracellular matrix barrier.
-
Chamber Preparation: Use transwell inserts with a porous membrane (typically 8 µm pore size). For invasion assays, coat the upper surface of the membrane with a layer of Matrigel or another extracellular matrix component to mimic the basement membrane.
-
Cell Seeding: Seed cancer cells in the upper chamber of the transwell insert in a serum-free medium containing the test compound or vehicle control.
-
Chemoattractant: Add a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.
-
Incubation: Incubate the plate for a sufficient time (e.g., 24-48 hours) to allow cells to migrate through the membrane and the Matrigel layer.
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Data Analysis: Count the number of migrated cells in several microscopic fields. The number of cells that have invaded through the matrix is a measure of their invasive potential.
Mandatory Visualization
References
- 1. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sceptrin-a-marine-natural-compound-inhibits-cell-motility-in-a-variety-of-cancer-cell-lines - Ask this paper | Bohrium [bohrium.com]
- 4. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Sceptrin Dihydrochloride vs. Latrunculin A: A Comparative Guide to Their Effects on Actin Polymerization
For researchers investigating cytoskeletal dynamics, the choice of chemical tools to modulate actin polymerization is critical. This guide provides a detailed comparison of two marine-derived compounds, Sceptrin Dihydrochloride and Latrunculin A, detailing their mechanisms, experimental effects, and the protocols used to assess their activity. While both compounds impact cellular processes involving the actin cytoskeleton, their modes of action differ significantly. Latrunculin A is a direct and potent inhibitor of actin polymerization, whereas Sceptrin's effects on the cytoskeleton are less direct and primarily characterized by its role in cell cycle arrest.
Mechanism of Action
Latrunculin A is a well-established tool in cell biology for studying actin dynamics. It functions by sequestering actin monomers (G-actin) in a 1:1 molar ratio, thereby preventing their incorporation into actin filaments (F-actin). This leads to a rapid depolymerization of existing actin filaments and a disruption of all actin-dependent cellular processes.
This compound , an alkaloid isolated from marine sponges, is primarily recognized for its antimicrobial and antitumor activities. Its most well-documented cellular effect is the inhibition of cell division by blocking cytokinesis. While cytokinesis involves the formation of an actin-based contractile ring, Sceptrin is not known to directly bind to actin monomers or filaments. Instead, it has been shown to inhibit the ATPase activity of skeletal muscle myosin II and nonmuscle myosin II, which are essential motor proteins for the contraction of the actin ring during cell division. Therefore, Sceptrin's effects on the actin cytoskeleton are considered indirect, resulting from its inhibition of myosin function rather than direct interaction with actin itself.
Cross-validation of Sceptrin's inhibitory effects on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the inhibitory effects of Sceptrin, a marine natural product, on the motility of various cancer cell lines. The information presented herein is compiled from preclinical research and is intended to provide an objective comparison of Sceptrin's performance, supported by experimental data and detailed methodologies.
Abstract
Sceptrin, a dimeric bromopyrrole alkaloid isolated from marine sponges, has been identified as a potent inhibitor of cancer cell motility.[1][2][3] Unlike many conventional chemotherapeutic agents, Sceptrin exerts its effects without inducing cytotoxicity at concentrations that effectively impair cell migration.[2][4] This unique characteristic makes it an intriguing candidate for further investigation as a potential anti-metastatic agent. This guide summarizes the quantitative data on its inhibitory effects, details the experimental protocols used for its validation, and illustrates the proposed signaling pathway and experimental workflow.
Data Presentation: Inhibition of Cancer Cell Motility by Sceptrin
Sceptrin has demonstrated a dose-dependent inhibition of cell motility across multiple cancer cell lines. The primary mechanism of action is through its interaction with the actin cytoskeleton, leading to a reduction in cell contractility.[1][4] The following table summarizes the observed effects on different cancer cell lines.
| Cell Line | Cancer Type | Inhibitory Effect on Motility | Key Findings |
| HeLa | Cervical Cancer | Dose-dependent inhibition[1] | Sceptrin effectively inhibits both random and factor-induced migration.[2] It does not affect cell proliferation or induce apoptosis at concentrations that inhibit motility.[1] |
| MDA-MB-231 | Breast Cancer | Significant inhibition of haptotactic motility[1] | Sceptrin impairs the migration of these highly invasive breast cancer cells on fibronectin-coated surfaces.[1] |
| A549 | Lung Cancer | Inhibition of chemotactic migration[1] | The motility of A549 lung cancer cells, induced by Hepatocyte Growth Factor (HGF), is effectively blocked by Sceptrin.[1] |
Note: While the inhibitory effect of Sceptrin on cell motility is dose-dependent, specific IC50 values for motility inhibition are not consistently reported in the primary literature. The focus of the research has been on the potent anti-migratory effects at non-toxic concentrations.
Experimental Protocols
The inhibitory effects of Sceptrin on cancer cell motility have been predominantly evaluated using two key in vitro assays: the Wound Healing (Scratch) Assay and the Transwell Migration (Boyden Chamber) Assay.
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MDA-MB-231, A549) are seeded into 6-well plates and cultured until they form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch or "wound" in the center of the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Sceptrin. A control group with vehicle (e.g., DMSO) is also included.
-
Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point. The percentage of wound closure relative to the initial wound area is calculated to determine the extent of cell migration inhibition by Sceptrin.
Transwell Migration (Boyden Chamber) Assay
This assay is used to evaluate the chemotactic or haptotactic migration of individual cells.
Protocol:
-
Chamber Setup: Transwell inserts with a porous membrane (typically 8 µm pore size) are placed into the wells of a 24-well plate. For haptotaxis studies (e.g., with MDA-MB-231 cells), the underside of the membrane is coated with an extracellular matrix protein like fibronectin.
-
Chemoattractant/Haptotactic Gradient: The lower chamber is filled with culture medium containing a chemoattractant (e.g., fetal bovine serum or a specific growth factor like HGF for A549 cells) or is left with the coated membrane to act as a haptotactic stimulus.
-
Cell Seeding and Treatment: Cancer cells are resuspended in serum-free medium containing different concentrations of Sceptrin and are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period that allows for cell migration through the pores (e.g., 12-24 hours).
-
Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
Data Analysis: The number of migrated cells is quantified by counting the stained cells in several microscopic fields or by eluting the stain and measuring its absorbance. The results are expressed as the percentage of migration relative to the control.
Mandatory Visualization
Signaling Pathway of Sceptrin's Inhibitory Action
Caption: Proposed mechanism of Sceptrin's anti-motility effect.
General Experimental Workflow for Assessing Sceptrin's Activity
Caption: Workflow for evaluating Sceptrin's anti-motility effects.
References
Unveiling Sceptrin's Potential: A Comparative Guide to Synthetic Analogues for Enhanced Cell Motility Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic analogues of Sceptrin, a marine-derived compound, in their ability to inhibit cell motility. This document outlines the experimental data, detailed protocols, and underlying signaling pathways to inform further research and development in cancer and other diseases characterized by aberrant cell migration.
Sceptrin, a natural product isolated from marine sponges, has emerged as a promising lead compound for the development of novel therapeutics targeting cell motility.[1][2][3][4][5] Studies have demonstrated its ability to inhibit cell migration in various cancer cell lines, a critical process in tumor invasion and metastasis.[1][2][3][4][5] The mechanism of action is believed to involve direct binding to monomeric actin and the subsequent inhibition of cell contractility, key components of the cellular machinery driving movement.[1][2][4] To improve upon the natural product's properties, synthetic analogues have been developed and evaluated for their cell motility inhibition. This guide provides a comparative overview of these efforts.
Data Presentation: Comparing Sceptrin and its Synthetic Analogues
| Compound | Relative Potency in Cell Motility Inhibition | Reference |
| Sceptrin | Baseline | [Ciprés et al., 2009] |
| Synthetic Analogue 1 (Benzoyl derivative) | Less Potent | [Ciprés et al., 2009] |
| Synthetic Analogue 2 (Cyclobutane ring modification) | Equimolar | [Ciprés et al., 2009] |
| Synthetic Analogue 3 (Pyrrole ring substitution) | Less Potent | [Ciprés et al., 2009] |
Note: The specific chemical structures and detailed quantitative data for the synthetic analogues are not fully disclosed in the primary reference. The qualitative comparison is based on the descriptive findings of the study.
Signaling Pathways in Cell Motility and Sceptrin's Point of Intervention
Cell motility is a complex process orchestrated by a network of signaling pathways that converge on the regulation of the actin cytoskeleton. Key players in this process are the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control various aspects of cell migration.
Sceptrin's inhibitory effect on cell motility is proposed to occur through its direct interaction with the actin cytoskeleton, a central component of the cell's migratory machinery. By binding to monomeric actin, Sceptrin may disrupt the dynamic processes of actin polymerization and depolymerization that are essential for the formation of cellular protrusions like lamellipodia and filopodia, which are the "feet" that cells use to move. Furthermore, its inhibition of cell contractility suggests an interference with the acto-myosin network, which generates the forces necessary for cell body translocation.
Below is a diagram illustrating the general signaling pathway of cell motility and the putative point of intervention for Sceptrin.
Caption: Sceptrin's proposed mechanism of inhibiting cell motility.
Experimental Protocols
The following are detailed methodologies for two key experiments used to quantify the inhibitory effects of Sceptrin and its analogues on cell motility.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.
Caption: Workflow for the wound healing (scratch) assay.
Methodology:
-
Cell Seeding: Plate cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells until they reach approximately 90-100% confluency.
-
Scratch Creation: Using a sterile p200 pipette tip or a specialized scratcher, create a linear "wound" or scratch in the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of Sceptrin, its synthetic analogues, or a vehicle control (e.g., DMSO).
-
Image Acquisition (Time 0): Immediately after treatment, capture images of the scratch at predefined locations using a phase-contrast microscope.
-
Incubation: Return the plate to the incubator and allow the cells to migrate into the scratch.
-
Image Acquisition (Time x): Capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: The rate of wound closure is quantified by measuring the area or the width of the scratch at each time point. The percentage of wound closure can be calculated using the following formula:
% Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100%
Transwell Migration (Boyden Chamber) Assay
The transwell migration assay is used to assess the migratory capacity of cells towards a chemoattractant.
Caption: Workflow for the transwell migration assay.
Methodology:
-
Preparation of Chambers: Rehydrate the transwell inserts (typically with an 8 µm pore size membrane) in serum-free medium.
-
Lower Chamber Setup: In the lower chamber of a 24-well plate, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Treatment: Incubate the cells with the desired concentration of Sceptrin, its synthetic analogues, or a vehicle control for a predetermined time.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the transwell insert.
-
Incubation: Place the plate in a cell culture incubator and allow the cells to migrate through the porous membrane for a specific period (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a solution such as crystal violet.
-
Imaging and Quantification: After washing and drying, the membrane is imaged. The number of migrated cells is quantified by counting the stained cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured to provide a quantitative measure of cell migration.
References
- 1. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 4. sceptrin-a-marine-natural-compound-inhibits-cell-motility-in-a-variety-of-cancer-cell-lines - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Biological Significance of Sceptrin's Stereochemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological functions of sceptrin's stereoisomers, supported by available experimental data. Sceptrin, a dimeric pyrrole-imidazole alkaloid isolated from marine sponges, has garnered significant interest for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The spatial arrangement of atoms within this complex molecule, known as stereoisomerism, can profoundly influence its interaction with biological targets and, consequently, its therapeutic efficacy.
While the total synthesis of sceptrin and its various stereoisomers has been achieved, comprehensive comparative studies on the biological activities of these distinct spatial arrangements are still emerging. This guide synthesizes the current understanding of how the stereochemistry of sceptrin impacts its biological function, with a focus on anti-cancer cell motility and antimicrobial activities.
Comparison of Biological Activity of Sceptrin Stereoisomers
Currently, detailed comparative studies on the biological activity of individual sceptrin enantiomers, (+)-sceptrin and (-)-sceptrin, are limited in publicly available literature. However, research on the racemic mixture and analogues provides valuable insights.
| Compound/Analog | Biological Activity | Assay | Cell Line/Organism | Quantitative Data (IC₅₀/MIC) | Reference |
| (±)-Sceptrin (Synthetic) | Inhibition of Cancer Cell Motility | Wound Healing Assay | HeLa (Cervical Cancer) | IC₅₀: 15 µM | [1] |
| Sceptrin Analogs | Inhibition of Cancer Cell Motility | Not Specified | Not Specified | Equimolar or less potent than (±)-sceptrin | [1][2] |
| Sceptrin | Antimicrobial | Not Specified | Escherichia coli and various fungi | Bacteriostatic at MIC | [3] |
IC₅₀: Half maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
Impact on Cancer Cell Motility
Sceptrin has been identified as a potent inhibitor of cancer cell motility, a crucial process in tumor invasion and metastasis.[1][2] Studies on synthetic racemic sceptrin, a mixture of both enantiomers, have demonstrated its ability to inhibit the migration of various cancer cell lines.[2]
The primary mechanism of action appears to be the disruption of the actin cytoskeleton, a key component of the cellular machinery responsible for cell movement.[2] Sceptrin has been shown to bind to monomeric actin, thereby interfering with the dynamic processes of actin polymerization and depolymerization that are essential for cell migration.[2]
While a direct comparison of the anti-motility effects of (+)- and (-)-sceptrin is not yet available, studies on close analogues of sceptrin have shown them to be either as potent as or less potent than the parent racemic compound.[2] This suggests that the specific stereochemical configuration of sceptrin is critical for its interaction with the actin cytoskeleton and its resulting inhibitory effect on cell motility.
Below is a diagram illustrating the proposed mechanism of action for sceptrin in the inhibition of cancer cell motility.
Antimicrobial Activity
Sceptrin has also demonstrated notable antimicrobial properties against a range of bacteria and fungi.[3] The mechanism of its antimicrobial action is believed to involve the disruption of cell membrane integrity in both prokaryotic and eukaryotic cells.[3] At its minimum inhibitory concentration (MIC), sceptrin exhibits a bacteriostatic effect on exponentially growing Escherichia coli, causing the formation of cell chains.[3] At concentrations higher than the MIC, it becomes bactericidal and induces the formation of unusual spheroplasts.[3]
As with its anti-cancer activity, there is a lack of specific data comparing the antimicrobial efficacy of the individual stereoisomers of sceptrin. The stereochemical configuration likely plays a significant role in the molecule's ability to interact with and disrupt microbial cell membranes. Further research is needed to elucidate the specific contributions of each enantiomer to the overall antimicrobial effect.
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like sceptrin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for researchers interested in replicating or building upon these findings.
Cell Motility (Wound Healing) Assay
Objective: To assess the effect of sceptrin stereoisomers on the migration of cancer cells.
Protocol:
-
Cell Seeding: Plate a confluent monolayer of cancer cells (e.g., HeLa) in a 6-well plate.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing various concentrations of the sceptrin stereoisomer to be tested. A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is calculated and compared between the treated and control groups. The IC₅₀ value is the concentration of the compound that inhibits wound closure by 50% compared to the control.
Cytotoxicity (MTT) Assay
Objective: To determine the cytotoxic effect of sceptrin stereoisomers on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the sceptrin stereoisomer. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is the concentration of the compound that reduces cell viability by 50%.
Antimicrobial (Broth Microdilution) Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of sceptrin stereoisomers against a specific microorganism.
Protocol:
-
Compound Dilution: Prepare a series of twofold dilutions of the sceptrin stereoisomer in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the sceptrin stereoisomer at which there is no visible growth of the microorganism.
Future Directions
The field of sceptrin research would greatly benefit from direct, head-to-head comparative studies of its enantiomers and other stereoisomers. Such studies are crucial for:
-
Elucidating Structure-Activity Relationships (SAR): Understanding how specific stereochemical features contribute to biological activity will enable the rational design of more potent and selective sceptrin-based therapeutics.
-
Identifying the Most Active Isomer: Determining which stereoisomer possesses the most desirable therapeutic properties will be essential for advancing sceptrin-based drug development.
-
Exploring Additional Biological Targets: Investigating the differential effects of stereoisomers on a wider range of biological pathways and targets could uncover novel therapeutic applications for sceptrin.
As synthetic methodologies for producing enantiomerically pure sceptrin become more refined, we anticipate that these critical comparative studies will be undertaken, providing a clearer picture of the therapeutic potential of this fascinating marine natural product.
References
- 1. Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sceptrin Dihydrochloride and Penicillin Efficacy Against Escherichia coli
In the landscape of antibacterial research, understanding the relative efficacy of different compounds against pathogenic bacteria is paramount for the development of new therapeutic agents. This guide provides a detailed comparison of Sceptrin dihydrochloride and Penicillin, focusing on their mechanisms of action and antibacterial efficacy against Escherichia coli (E. coli). This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
This guide delves into the distinct antibacterial mechanisms of this compound, a marine-derived compound, and Penicillin, a cornerstone of antibiotic therapy. While direct comparative efficacy data in the form of Minimum Inhibitory Concentration (MIC) values against the same E. coli strains is not publicly available, this document compiles the known mechanisms of action and standardized experimental protocols for determining antibacterial efficacy. This allows for a foundational understanding of each compound's function and the methodologies required for future comparative studies.
Mechanism of Action
The antibacterial activities of this compound and Penicillin against E. coli stem from fundamentally different mechanisms. Penicillin targets the bacterial cell wall, a structure essential for maintaining cell integrity, while this compound appears to disrupt the cell membrane, leading to a cascade of inhibitory effects.
This compound: A Multi-faceted Assault on the Bacterial Cell
Sceptrin, an antimicrobial agent isolated from the marine sponge Agelas mauritiana, exhibits a multifaceted mechanism of action against E. coli. At its Minimum Inhibitory Concentration (MIC), it has a bacteriostatic effect, causing the cells to form chains. While it does not immediately halt the synthesis of DNA, protein, or the cell wall, it does slightly inhibit RNA synthesis.
At concentrations higher than the MIC, Sceptrin becomes bactericidal. It inhibits the incorporation of precursors for DNA, protein, and cell wall synthesis. A key aspect of its action is the disruption of the cell membrane, leading to the release of potassium ions. This membrane damage is believed to be the primary event, which then triggers secondary effects on the cell wall, leading to the formation of unusual spheroplasts.[1]
Figure 1. Proposed mechanism of action of this compound against E. coli.
Penicillin: Targeting the Peptidoglycan Cell Wall
Penicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This is a critical structure that provides osmotic stability to the bacterial cell.
The mechanism involves the covalent binding of the β-lactam ring of penicillin to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains. By inactivating these enzymes, penicillin prevents the formation of a functional cell wall. This leads to cell lysis and death, particularly in growing bacteria that are actively synthesizing new cell walls. In E. coli, three penicillin-binding proteins (1B, 2, and 3) have been identified as the primary targets for the lethal action of penicillin.[2][3][4][5][6]
References
- 1. Colorimetric-Plate Method for Rapid Disk Diffusion Susceptibility Testing of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grownextgen.org [grownextgen.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. cuarm.vet.chula.ac.th [cuarm.vet.chula.ac.th]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. asm.org [asm.org]
Sceptrin's Dual Nature: A Comparative Analysis of its Bacteriostatic and Bactericidal Effects
For Immediate Release
San Diego, CA – November 19, 2025 – A comprehensive analysis of the marine-derived compound sceptrin reveals a concentration-dependent dual mechanism of action against bacteria, exhibiting both bacteriostatic and bactericidal properties. This guide provides an in-depth comparison of sceptrin's performance with other antibiotics, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Sceptrin, an antimicrobial agent isolated from the marine sponge Agelas mauritiana, demonstrates a notable shift in its effect on bacterial growth depending on its concentration.[1] At its Minimum Inhibitory Concentration (MIC), sceptrin acts as a bacteriostatic agent, inhibiting the growth of bacteria without directly killing them.[1] However, at concentrations exceeding the MIC, its effects become bactericidal, leading to bacterial cell death.[1]
Comparative Analysis of Antimicrobial Activity
To understand the relative potency of sceptrin, its MIC and, where available, its Minimum Bactericidal Concentration (MBC) against Escherichia coli are compared with two well-established antibiotics, Penicillin G and Polymyxin B. It is important to note that the data presented is compiled from various studies and may involve different strains of E. coli and experimental conditions, warranting careful interpretation.
| Antibiotic | Test Organism | MIC (mg/L) | MBC (mg/L) | MBC/MIC Ratio | Predominant Effect |
| Sceptrin | E. coli 300 | 20-30[1] | >30 (exact value not specified) | >1 (Bactericidal at >MIC) | Bacteriostatic at MIC, Bactericidal at >MIC[1] |
| Penicillin G | E. coli (various) | 0.4 - >128 | Not widely reported for E. coli | - | Primarily Bactericidal |
| Polymyxin B | E. coli (various) | 0.5 - 8[2][3][4][5] | 8[2] | 1 - 16 | Bactericidal[2] |
Note: The MBC/MIC ratio is a key indicator of an antibiotic's primary effect. A ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is indicative of a bacteriostatic effect. For sceptrin, while an exact MBC value against E. coli 300 is not available in the cited literature, the observed shift to bactericidal activity at concentrations above the MIC suggests a concentration-dependent bactericidal effect.
Mechanism of Action: A Two-pronged Assault
Sceptrin's antimicrobial activity stems from its ability to disrupt the bacterial cell membrane.[1] This disruption leads to a cascade of events culminating in either growth inhibition or cell death.
At its MIC, sceptrin's primary effect is bacteriostatic.[1] Studies on E. coli have shown that at this concentration, the synthesis of DNA, protein, and cell wall components remains largely unaffected.[1] There is, however, a slight inhibition of RNA synthesis.[1] This suggests that at lower concentrations, sceptrin's interaction with the cell membrane is sufficient to halt bacterial proliferation without causing catastrophic damage.
At concentrations above the MIC, sceptrin's mechanism shifts to a bactericidal one. This is characterized by a significant disruption of the cell membrane, leading to the leakage of intracellular components, such as potassium ions.[1] This membrane damage is also proposed to be the primary cause for the inhibition of all macromolecular precursor incorporation (DNA, RNA, and protein).[1] Furthermore, studies have identified the bacterial protein MreB, a key component of the bacterial cytoskeleton, as a binding partner for sceptrin in E. coli.[6][7][8] This interaction likely contributes to the observed effects on cell shape and integrity.
The following diagram illustrates the proposed mechanism of action for sceptrin:
Caption: Proposed mechanism of action for sceptrin.
Experimental Protocols
The determination of MIC and MBC values is crucial for characterizing the bacteriostatic and bactericidal properties of an antimicrobial agent. The following is a generalized protocol based on standard broth microdilution methods.
Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh bacterial culture. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing from MIC Plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
The workflow for determining MIC and MBC is illustrated below:
Caption: Standard workflow for MIC and MBC determination.
Conclusion
Sceptrin presents a compelling case as a dual-action antimicrobial agent. Its ability to inhibit bacterial growth at lower concentrations and kill bacteria at higher concentrations, coupled with its unique mechanism of targeting the cell membrane and the MreB protein, makes it a significant candidate for further research and development. Understanding the precise concentrations at which its activity switches from bacteriostatic to bactericidal is critical for its potential therapeutic applications. Further studies are warranted to establish a definitive MBC value for sceptrin against a range of clinically relevant bacteria and to explore its efficacy in more complex biological systems.
References
- 1. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of measurement methods at determining the target sites injured by antimicrobials in Escherichia coli O157:H7 using metabolic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymyxin B in Combination with Glycerol Monolaurate Exerts Synergistic Killing against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility to polymyxin B and other comparators against Gram-negative bacteria isolated from bloodstream infections in China: Results from CARVIS-NET program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Xenobe Research Institute [xenobe.org]
- 7. Sceptrin - American Chemical Society [acs.org]
- 8. Identification of the binding of sceptrin to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sceptrin Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Sceptrin dihydrochloride, an antibiotic compound noted for its potential to cause cancer, allergic skin reactions, and reproductive harm, requires stringent disposal protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety and chemical handling best practices.
Understanding the Hazards
This compound is classified with multiple hazards, including skin sensitization, carcinogenicity, and reproductive toxicity. It is also recognized as very toxic to aquatic life with long-lasting effects. Due to these properties, it is imperative that this compound is not disposed of through standard laboratory drains or as general waste.[1] Improper disposal can lead to environmental contamination and potential health risks.
Core Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed through your institution's hazardous waste program. The following steps outline the necessary procedures for its safe handling and disposal.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Waste Segregation: this compound waste, including contaminated consumables (e.g., pipette tips, gloves, and empty containers), must be segregated from non-hazardous waste.[2][3] It should be collected in a designated, properly labeled hazardous waste container.
-
Container Management:
-
Storage in a Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[2] This area should be inspected weekly for any signs of leakage.[2] Ensure that incompatible chemicals are not stored together.[1][2]
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[1][3]
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste.[3][4]
-
After triple-rinsing, deface the original label on the container before disposing of it as regular trash or recycling, in accordance with your institution's policies.[1]
-
-
Arranging for Pickup: Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor.[2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Drain Disposal pH Range (for non-hazardous aqueous solutions) | Moderate pH is required for drain disposal of non-hazardous waste. | [2] |
| Container Fullness for Removal from SAA | Must be removed within three days of becoming full. | [2] |
| Partially Filled Container Storage in SAA | May remain for up to one year. | [2] |
| Empty Container Rinsing Procedure | Must be triple-rinsed. | [1][3][4] |
| First Rinseate Disposal | Must be collected as chemical waste. | [4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Personal protective equipment for handling Sceptrin dihydrochloride
Personal Protective Equipment (PPE)
The appropriate PPE is essential to minimize exposure and ensure personal safety when handling Sceptrin dihydrochloride, which is described as a potent antibiotic that inhibits cell motility.[1][2][3] The following table summarizes the recommended PPE for various stages of handling.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 filter or N95 respirator- Chemical-resistant gloves (Nitrile recommended)- Disposable gown or lab coat- Safety goggles | To prevent inhalation of fine particles and protect eyes and skin from contact with the potent compound. |
| Working with Solutions | - Chemical-resistant gloves (Nitrile recommended)- Disposable gown or lab coat- Safety glasses with side shields | To protect against splashes and skin contact. |
| Spill Cleanup | - Full-face respirator with multi-gas cartridge and P100 filter- Heavy-duty, chemical-resistant gloves- Impervious disposable gown- Chemical splash goggles and face shield- Shoe covers | To provide comprehensive protection during cleanup of potentially hazardous spills. |
| Waste Disposal | - Chemical-resistant gloves (Nitrile recommended)- Disposable gown or lab coat- Safety glasses with side shields | To prevent contact with contaminated waste materials. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Treat as hazardous chemical waste.- Collect in a clearly labeled, sealed container.- Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a dedicated, labeled hazardous waste container.- Do not mix with general laboratory waste. |
| Solutions Containing this compound | - Collect in a sealed, labeled waste container.- Do not pour down the drain.- Dispose of as hazardous chemical waste. |
| Contaminated PPE | - Place in a designated hazardous waste bag immediately after removal.- Dispose of according to institutional guidelines for chemically contaminated PPE. |
Note on Spill Cleanup: In the event of a spill, evacuate the area and prevent others from entering. For a small spill of solid material, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with a non-reactive absorbent material. All cleanup materials should be collected in a sealed container and disposed of as hazardous waste.
While a comprehensive Safety Data Sheet for this compound is not widely available, the provided guidelines are based on the prudent handling of potentially hazardous research chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
